Indirubin-5-sulfonate

Catalog No.
S587368
CAS No.
244021-67-8
M.F
C16H10N2O5S
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indirubin-5-sulfonate

CAS Number

244021-67-8

Product Name

Indirubin-5-sulfonate

IUPAC Name

2-hydroxy-3-(3-oxoindol-2-yl)-1H-indole-5-sulfonic acid

Molecular Formula

C16H10N2O5S

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C16H10N2O5S/c19-15-9-3-1-2-4-11(9)17-14(15)13-10-7-8(24(21,22)23)5-6-12(10)18-16(13)20/h1-7,18,20H,(H,21,22,23)

InChI Key

BYYOTMYLPPUWCF-UHFFFAOYSA-N

SMILES

Array

Synonyms

indirubin-5-sulfonate, indirubin-5-sulfonic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O

The exact mass of the compound Indirubin-5-sulphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Analysis of Indirubin-5-Sulfonate: Mechanism of CDK Inhibition and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Indirubin-5-sulfonate represents a strategically modified derivative of the natural bisindole alkaloid indirubin, developed to enhance pharmacological properties and kinase inhibition potency. This comprehensive technical review examines the molecular mechanisms through which this compound exerts its potent inhibitory effects on cyclin-dependent kinases (CDKs) and related signaling pathways. As an ATP-competitive inhibitor, this compound demonstrates nanomolar potency against multiple CDK isoforms, particularly CDK1/cyclin B (55 nM), CDK2/cyclin A (35 nM), and CDK5/p35 (65 nM), while also exhibiting significant activity against GSK-3β [1]. Structural analyses reveal that its binding mode involves critical interactions with the kinase ATP-binding pocket through both hydrogen bonding and hydrophobic contacts [2]. Beyond its direct kinase inhibitory effects, this compound impacts fundamental cellular processes including cell cycle progression, apoptosis induction, and signal transduction pathways, positioning it as a valuable chemical scaffold for therapeutic development in oncology and potentially other diseases characterized by aberrant kinase activity. This review synthesizes current structural, biochemical, and cellular evidence to provide researchers with a comprehensive mechanistic understanding of this compound's activity.

Chemical Properties and Structure-Activity Relationships

This compound (C₁₆H₁₀N₂O₅S; molecular weight: 342.33 g/mol; CAS No. 244021-67-8) is a synthetically modified indirubin derivative featuring a sulfonate group at the 5-position of the indole ring system [1]. This strategic modification significantly enhances the compound's water solubility compared to the parent indirubin molecule, thereby improving its bioavailability and pharmacological profile. The sulfonate substitution represents one of several structure-activity relationship (SAR) insights that have guided the optimization of indirubin-based kinase inhibitors, with the 5-position proving particularly amenable to modifications that enhance potency while maintaining the core inhibitory scaffold.

Table 1: Comparative CDK Inhibition Profile of this compound

CDK Isoform IC₅₀ Value (nM) Cyclin Partner Relative Potency
CDK1 55 Cyclin B High
CDK2 35 Cyclin A Highest
CDK2 150 Cyclin E Moderate
CDK4 300 Cyclin D1 Lower
CDK5 65 p35 High

The SAR studies across indirubin derivatives reveal that substitutions at specific positions profoundly influence both kinase selectivity and cellular potency. The 5-position (sulfonate in this compound) and 3'-position (often modified to oxime or other functional groups in related compounds) represent key modification sites that modulate electronic properties, molecular geometry, and intermolecular interactions within kinase ATP-binding pockets [3] [4]. Computational DFT analyses indicate that these substitutions create additional interaction sites that facilitate formation of hydrogen bonds with key residues in the active sites of CDKs and other kinase targets such as GSK-3β [3]. Electronic parameter calculations based on HOMO-LUMO energy gaps further demonstrate that indirubin derivatives generally exhibit easier interaction with their biological environment compared to the parent indirubin compound, explaining their enhanced pharmacological activity [3].

Molecular Mechanism of CDK Inhibition

Structural Basis of Kinase Inhibition

The molecular mechanism of this compound-mediated CDK inhibition has been elucidated through X-ray crystallography studies of the compound bound to both active and inactive forms of CDK2. Structural data reveals that this compound functions as an ATP-competitive inhibitor that binds within the catalytic cleft of CDK enzymes, directly competing with ATP for occupancy of the nucleotide-binding site [2]. The compound's planar bisindole scaffold aligns within the hydrophobic pocket typically occupied by the adenine ring of ATP, forming critical van der Waals interactions with adjacent hydrophobic residues. The sulfonate group at the 5-position projects toward the phosphate-binding region of the active site, where it engages in electrostatic interactions and hydrogen bonding with key amino acid residues and structural water molecules [2].

Comparative structural analyses of this compound bound to monomeric CDK2 versus the activated CDK2-cyclin A complex reveal noteworthy conformational adaptations. Activation of CDK2 induces a rotation of the N-terminal domain relative to the C-terminal lobe, resulting in subtle but functionally significant repositioning of the bound inhibitor [2]. While the core interactions within the adenine-binding pocket remain largely conserved between both structures, the environment surrounding the ATP-ribose site demonstrates considerable flexibility, particularly in the positioning of the glycine-rich loop [2]. These structural insights highlight the importance of using activated CDK complexes rather than monomeric CDKs for structure-based drug design initiatives targeting this kinase family.

Table 2: Key Protein-Ligand Interactions of this compound with CDK2

Interaction Type Residues/Region Involved Functional Significance
Hydrogen bonding Glu81, Leu83 Anchors inhibitor in ATP-binding site
Hydrophobic interactions Ile10, Val18, Phe82, Leu134 Stabilizes bisindole scaffold positioning
Electrostatic interactions Phosphate binding region Engages sulfonate group, enhances affinity
Glycine loop contacts Gly11-Gly16 loop Contributes to selectivity and potency
Inhibition of CDK5 and Structural Implications

This compound also demonstrates potent inhibitory activity against CDK5/p35, with structural studies revealing a similar ATP-competitive mechanism [5]. The binding mode within CDK5 shares features with that observed in CDK2, with the bisindole core occupying the adenine pocket and the sulfonate group extending toward the solvent interface. CDK5 represents a particularly relevant pharmacological target in neurological contexts, as its deregulated activity has been implicated in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Niemann-Pick type C disease [5]. The structural insights from CDK5/indirubin complexes provide valuable guidance for designing selective inhibitors that target CDK5 without significantly affecting cell cycle-regulating CDKs, potentially reducing side effects associated with pan-CDK inhibition.

Cellular Effects and Downstream Consequences

Cell Cycle Arrest and Apoptosis Induction

The primary cellular consequence of CDK inhibition by this compound is cell cycle arrest at specific checkpoints. Treatment of synchronized human mammary carcinoma MCF-7 cells with indirubin derivatives results in arrest at the G₁/G₀ phase at lower concentrations (2 μM), while higher concentrations (≥5 μM) induce an additional accumulation of cells in the G₂/M phase [6]. This dual-phase arrest reflects the compound's inhibition of multiple CDK isoforms involved in different cell cycle regulatory checkpoints—CDK4/6 in G₁ phase and CDK1 in G₂/M phase. Extended exposure (24 hours) to higher concentrations (10 μM) leads to the appearance of a sub-G₁ population, indicative of apoptotic cell death [6].

The molecular events connecting CDK inhibition to apoptosis involve several interconnected pathways. This compound treatment leads to reduced phosphorylation of the retinoblastoma protein (pRb), maintaining it in its active, growth-suppressive state [7]. This hypophosphorylated pRb remains bound to E2F transcription factors, preventing expression of genes required for S-phase progression [7]. Additionally, indirubin derivatives have been shown to activate p53-dependent pathways and induce mitochondrial apoptosis, characterized by caspase activation, cytochrome c release, and modulation of Bcl-2 family proteins [8].

Effects on Signal Transduction Pathways

Beyond direct CDK inhibition, this compound impacts multiple signaling cascades that contribute to its overall pharmacological effects:

  • GSK-3β Inhibition: this compound demonstrates significant inhibitory activity against glycogen synthase kinase-3β (GSK-3β) [1], a multifunctional kinase involved in Wnt signaling, glycogen metabolism, and neuronal function. This inhibition contributes to the compound's effects on cellular proliferation and survival, particularly in neurological contexts.

  • STAT Signaling Modulation: Related indirubin derivatives have been shown to inhibit STAT5 signaling in chronic myelogenous leukemia (CML) cells, including those resistant to imatinib due to the T315I Bcr-Abl mutation [9]. This inhibition occurs through disruption of Src family kinase (SFK) activity, which cooperates with Bcr-Abl to activate Stat5 signaling, leading to downregulation of anti-apoptotic proteins Bcl-xL and Mcl-1 [9].

The following diagram illustrates the key signaling pathways affected by this compound and their functional consequences in cancer cells:

G cluster_targets Primary Kinase Targets cluster_effects Cellular Effects cluster_mechanisms Molecular Mechanisms Indirubin Indirubin CDK1 CDK1 Indirubin->CDK1 CDK2 CDK2 Indirubin->CDK2 CDK5 CDK5 Indirubin->CDK5 GSK3B GSK3B Indirubin->GSK3B CellCycleArrest Cell Cycle Arrest CDK1->CellCycleArrest CDK2->CellCycleArrest Apoptosis Apoptosis Induction CDK5->Apoptosis GSK3B->Apoptosis pRB pRB Hypophosphorylation CellCycleArrest->pRB Mitochondrial Mitochondrial Pathway Apoptosis->Mitochondrial SignalBlock STAT Signaling Blockade Bcl Bcl-xL/Mcl-1 Downregulation SignalBlock->Bcl E2F E2F Retention pRB->E2F

Pathways affected by this compound: The diagram illustrates how inhibition of CDKs and other kinases leads to cell cycle arrest and apoptosis through multiple molecular mechanisms.

Experimental Protocols and Methodologies

Biochemical Kinase Assays

The inhibitory activity of this compound against various CDK isoforms is typically quantified using radioactive kinase assays with [γ-³²P]ATP. A standard protocol involves the following steps [1]:

  • Enzyme Preparation: CDK/cyclin complexes are immunoprecipitated from cell lysates or obtained as recombinant proteins. For example, CDK1/cyclin B can be isolated from starfish oocytes, while other CDK complexes are typically expressed in baculovirus systems.
  • Reaction Conditions: Kinase reactions contain 1-10 μg of substrate (commonly histone H1 for CDK1/cyclin B), 10-50 μM ATP spiked with [γ-³²P]ATP, and appropriate buffer conditions (e.g., Tris-HCl pH 7.4, MgCl₂, DTT).
  • Inhibition Testing: Various concentrations of this compound (typically ranging from 1 nM to 10 μM) are added to determine IC₅₀ values.
  • Quantification: Reactions are terminated by adding SDS sample buffer, proteins are separated by SDS-PAGE, and ³²P incorporation is quantified using phosphorimaging or scintillation counting.

For non-radioactive alternatives, ELISA-based kinase assays can be employed using phospho-specific antibodies against CDK substrates, though these were not specifically referenced in the search results.

Structural Biology Methods

The molecular interactions between this compound and CDKs have been elucidated primarily through X-ray crystallography [5] [2]. Key methodological aspects include:

  • Protein Crystallization: CDK2 (monomeric or in complex with cyclin A) is crystallized using vapor diffusion methods. Crystals of CDK2-cyclin A/indirubin-5-sulfonate complex have been obtained in space group C121 with unit cell parameters a=149.541 Å, b=90.124 Å, c=83.158 Å, β=93.29° [2].
  • Data Collection and Processing: X-ray diffraction data are collected at synchrotron sources, typically at resolutions around 2.0-2.5 Å. Data processing involves indexing, integration, and scaling using programs like DENZO and SCALEPACK [5].
  • Structure Determination: Molecular replacement methods using known CDK structures as search models are employed for phasing, followed by iterative cycles of model building and refinement using programs like REFMAC [5].
Cellular Assays
  • Cell Cycle Analysis: Flow cytometric analysis of DNA content using propidium iodide staining is the standard method for assessing cell cycle distribution [6]. Cells are fixed in ethanol, treated with RNase A, stained with propidium iodide, and analyzed using a flow cytometer.
  • Apoptosis Detection: Multiple methods are employed, including Annexin V/propidium iodide staining for early apoptosis detection, and analysis of sub-G₁ populations in cell cycle profiles [6] [8].
  • Western Blot Analysis: Protein expression and phosphorylation changes are assessed by Western blotting [9]. Specific antibodies against phospho-CDK substrates, Stat5, Bcl-xL, Mcl-1, and cleavage products of caspases and PARP provide mechanistic insights.
  • Electrophoretic Mobility Shift Assay (EMSA: Stat5 DNA-binding activity is measured using ³²P-radiolabeled oligonucleotides containing the MGFe (mammary gland factor element) derived from the bovine β-casein gene promoter [9].

Therapeutic Potential and Research Applications

This compound and related derivatives represent promising scaffolds for development of anti-cancer therapeutics, particularly for hematological malignancies and treatment-resistant cancers. The compound's ability to inhibit multiple kinase targets simultaneously offers potential advantages in overcoming the redundant signaling pathways that often limit the efficacy of single-target agents [9] [7]. Notably, indirubin derivatives maintain activity against imatinib-resistant CML cells expressing the T315I Bcr-Abl mutation, which confers resistance to many ATP-competitive kinase inhibitors [9]. This suggests potential clinical applications in treating therapy-resistant leukemias.

Beyond oncology, this compound's inhibition profile suggests potential in neurodegenerative disorders. The compound's potent activity against CDK5 and GSK-3β, both implicated in the pathogenesis of Alzheimer's disease through abnormal tau phosphorylation, positions it as a potential candidate for modulating disease-relevant kinase activities [7] [5]. However, achieving sufficient kinase selectivity will be essential for minimizing off-target effects in chronic neurological applications.

Table 3: Research Applications and Experimental Evidence for this compound

Application Area Experimental Evidence Relevant Models
Cancer therapy Cell cycle arrest, apoptosis induction MCF-7, K562, lung cancer cells
Overcoming drug resistance Inhibition of Stat5 in T315I Bcr-Abl mutants KCL-22M imatinib-resistant cells
Leukemia treatment Primary cell apoptosis, Stat5 pathway inhibition CD34+ primary CML cells
Neurodegenerative disease (potential) CDK5/p25 inhibition at molecular level Enzyme assays, structural studies

Conclusion and Future Perspectives

This compound represents a structurally optimized indirubin derivative with potent, multi-target kinase inhibitory activity. Its well-characterized mechanism as an ATP-competitive inhibitor of CDKs and GSK-3β, combined with its demonstrated effects on cell cycle progression and apoptosis induction, provides a strong scientific foundation for further therapeutic development. The compound's additional modulation of SFK/Stat5 signaling expands its potential applications beyond direct cell cycle control to include targeting of key survival pathways in hematological malignancies.

References

how does Indirubin-5-sulfonate bind to glycogen phosphorylase

Author: Smolecule Technical Support Team. Date: February 2026

Structural Binding Mechanism

The binding interaction of Indirubin-5-sulphonate (also referred to as E226) with rabbit muscle Glycogen Phosphorylase b (GPb) has been elucidated via a crystal structure determined at 2.3 Å resolution [1].

  • Binding Site: E226 binds specifically at the purine inhibitor site, also known as the caffeine binding site [1] [2].
  • Key Interaction: The core binding mechanism involves aromatic stacking. The planar structure of the E226 molecule intercalates between the phenyl ring of Phe285 and the phenol ring of Tyr613 [1].
  • Conformational Change: Binding at this allosteric site contributes to stabilizing a less active conformation of the enzyme (the T-state), which inhibits its activity [1] [2].

The following diagram illustrates the location of the inhibitor site and the key residues involved in E226 binding.

G Diagram of Glycogen Phosphorylase Inhibitor Binding Site GP Glycogen Phosphorylase (GP) Enzyme InhibitorSite Purine Inhibitor Site (Allosteric Site) GP->InhibitorSite contains E226 Indirubin-5-sulphonate (E226) InhibitorSite->E226 binds CatalyticSite Catalytic Site InhibitorSite->CatalyticSite allosteric regulation Phe285 Phe285 Tyr613 Tyr613 E226->Phe285 stacks against E226->Tyr613 stacks against

Diagram of the key binding interaction of Indirubin-5-sulphonate at the purine inhibitor site of Glycogen Phosphorylase.

Quantitative Binding and Inhibitory Data

The table below summarizes the key experimental data for E226's inhibition of Glycogen Phosphorylase.

Parameter Value for GPb Value for GPa Experimental Context
Inhibition Constant (Kᵢ) 13.8 ± 0.2 µM 57.8 ± 7.1 µM Rabbit muscle enzyme [1].
Half-maximal Inhibitory Concentration (IC₅₀) 35 nM Not Reported Measured against Cyclin-Dependent Kinase 2 (CDK2) for comparison [1].
Synergistic Effect Yes, with glucose Not Reported Inhibition is enhanced in the presence of glucose [1].

Experimental Methodologies for Investigation

The binding mechanism and inhibitory activity of compounds like E226 on GP can be studied using established experimental protocols.

Enzyme Activity Assay (Colorimetric)

This method measures GP activity in the direction of glycogen synthesis by quantifying the release of inorganic phosphate (Pᵢ).

  • Principle: The assay couples the production of Pᵢ to a colorimetric reaction. Pᵢ reacts with a molybdate reagent (e.g., BIOMOL Green) to form a complex that can be measured by its absorbance at 620-650 nm [3].
  • Procedure Outline:
    • Incubation: The GP enzyme is pre-incubated with the inhibitor (E226) in a suitable buffer (e.g., HEPES, pH 7.2) for a set time (e.g., 15 minutes) [3].
    • Reaction Initiation: The reaction is started by adding a substrate solution containing glucose-1-phosphate (G1P) and glycogen [3].
    • Reaction Termination & Detection: After an appropriate incubation (e.g., 30 minutes at 37°C), the reaction is stopped, and the colorimetric reagent is added. The absorbance is measured after a further incubation [3].
  • Key Optimized Parameters (for a related assay [3]):
    • Enzyme Concentration: 0.38 U/mL
    • Substrate Concentration: 0.25 mM G1P, 0.25 mg/mL glycogen
    • Buffer: 50 mM HEPES, pH 7.2, with 100 mM KCl and 2.5 mM MgCl₂
    • Temperature: 37°C
Crystallographic Structural Analysis

This technique provides atomic-level detail of the protein-inhibitor complex.

  • Principle: Purified GP protein is co-crystallized with the bound inhibitor. X-rays diffracted by the crystal are used to determine the three-dimensional structure of the complex [1].
  • Procedure Outline:
    • Protein Purification & Crystallization: GPb is purified and crystallized in the presence of a high concentration of E226 to facilitate binding [1].
    • Data Collection: X-ray diffraction data is collected from the crystal (e.g., at a synchrotron source).
    • Structure Solution: The diffraction data is processed to generate an electron density map. The structure of E226 is fitted into the electron density observed at the inhibitor site [1].
  • Key Findings from E226/GPb Structure [1]:
    • Confirmed binding at the purine inhibitor site.
    • Revealed the specific aromatic stacking interactions with Phe285 and Tyr613.
    • Showed that the binding mode is similar, but not identical, to other inhibitors like caffeine and flavopiridol.

Biological and Therapeutic Context

  • Therapeutic Targeting: Glycogen Phosphorylase is a potential therapeutic target for managing type 2 diabetes because its inhibition can reduce excessive hepatic glucose production [3].
  • Multi-Target Agent: E226 is a potential antitumour agent. Its higher affinity for CDK2 (IC₅₀ = 35 nM) suggests its anti-proliferative effects are likely more relevant in oncology, while its action on GP may represent a secondary target or inform the design of dual-targeting agents [1] [4].
  • Inhibitor Site Specificity: The purine inhibitor site is a validated site for allosteric inhibition of GP. Understanding how E226 binds provides a structural basis for the design of more potent and selective GP inhibitors [1] [2].

References

Indirubin-5-sulfonate pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Known Pharmacological Activity

While specific ADME data is lacking, Indirubin-5-sulfonate is characterized as a potent kinase inhibitor. The table below summarizes its primary known biological activities and targets.

Target Reported Activity (IC50) Experimental Context Citation
CDK2/Cyclin A 35 nM Enzyme inhibition [1]
CDK1/Cyclin B 55 nM Enzyme inhibition [1]
CDK5/p35 65 nM Enzyme inhibition [1]
CDK2/Cyclin E 150 nM Enzyme inhibition [1]
CDK4/Cyclin D1 300 nM Enzyme inhibition [1]
GSK-3β Shows inhibitory activity Not specified [1]
Glycogen Phosphorylase b (GPb) Ki = 13.8 μM Enzyme inhibition (rabbit muscle) [2]
General Solubility Improved vs. parent indirubin Not experimentally detailed [3]

The Critical Challenge of Solubility

The most significant, and likely limiting, factor for the pharmacokinetics of this compound and its parent compound, indirubin, is extremely low aqueous solubility [4] [3].

  • Inherent Property: Indirubin is highly insoluble, which severely restricts its passive diffusion and oral bioavailability [4] [3].
  • Derivative Rationale: The synthesis of sulfonated derivatives like this compound was primarily aimed at improving water solubility compared to the parent indirubin [3]. However, detailed quantitative solubility data for this specific compound is not publicly available.
  • Novel Transport Pathway: Recent research on indirubin suggests that insoluble plant-derived molecules may not follow conventional absorption pathways. Instead, they can be internalized by macrophages in the gut's Peyer's patches and transported to tissues like the liver via the circulatory system [4]. This macrophage-mediated transport could be a crucial, yet previously overlooked, mechanism for how insoluble compounds like this compound might achieve systemic distribution.

The following diagram illustrates this proposed transport pathway for insoluble indirubin compounds, which may also be relevant for this compound.

G Oral Oral PP Peyer's Patches (Gut-Associated Lymphoid Tissue) Oral->PP Oral Administration Mac Macrophage PP->Mac Trans Internalization & Transport Mac->Trans Circ Systemic Circulation Trans->Circ Liver Liver Accumulation & Potential Injury Circ->Liver Macrophage-Mediated Delivery

Proposed transport pathway for insoluble indirubin compounds. This mechanism is based on studies of indirubin itself and has not been confirmed for this compound [4].

Research Recommendations

To address the significant gaps in knowledge, the following experimental approaches are recommended:

  • Solubility and Permeability Assays: Prioritize standardized tests (e.g., kinetic solubility in PBS, PAMPA for permeability) to establish baseline physicochemical properties [3].
  • Advanced Formulation Strategies: Investigate modern drug delivery systems, such as supersaturatable self-microemulsifying drug delivery systems (S-SMEDDS), which have been shown to dramatically improve the oral bioavailability of other insoluble indirubin derivatives [3].
  • Macrophage-Mediated Transport Studies: Design experiments to confirm whether this compound utilizes the macrophage-dependent transport pathway identified for indirubin [4]. This could involve in vitro macrophage uptake studies and in vivo pharmacokinetic studies in macrophage-depleted animal models.

References

Molecular Characterization of Indirubin and its Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Indirubin is a natural product found in indigo plants and a key component of traditional Chinese medicines like Qingdai (Indigo naturalis) and Dang Gui Long Hui Wan [1] [2]. Its core structure allows for various chemical modifications, creating derivatives with enhanced pharmacological properties [3] [4].

The table below summarizes key derivatives and their primary targets.

Compound Name Primary Molecular Targets Reported Biological Activities
Indirubin (Parent compound) CDKs, GSK-3β, Ahr [3] [4] [2] Anti-cancer, anti-inflammatory [2]
Indirubin-3'-monoxime STAT3, β5 subunit of 20S proteasome [5] Overcomes bortezomib resistance in multiple myeloma [5]
6’-Bromoindirubin acetoxime (BiA / PPRX-1701) Multiple hallmarks of cancer (unspecified immunotherapeutic targets) [1] Slows tumor growth & proliferation; improves survival in glioblastoma mouse models [1]
AGM130 CDKs [4] Inhibits imatinib-resistant chronic myeloid leukemia (CML) [4]
7-Bromo-5'-carboxyindirubin-3'-oxime GSK-3, CDKs, Aurora kinases [3] Theoretical characterization suggests high biological activity [3]

Computational studies show that substitutions on the indirubin core create extra interaction sites, allowing derivatives to form additional hydrogen bonds with active sites of targets like Glycogen Synthase Kinase-3 (GSK-3β), Cyclin-Dependent Kinases (CDKs), and the aryl hydrocarbon receptor (Ahr), thereby enhancing their binding affinity and potency [3] [6].

Key Mechanisms of Action and Therapeutic Applications

Indirubin derivatives exert their effects through multi-target mechanisms, which is a promising strategy for complex diseases.

Oncology Applications
  • Glioblastoma: A nanoparticle formulation of 6’-bromoindirubin acetoxime (PPRX-1701) improved survival in mouse models by targeting multiple disease hallmarks simultaneously. It slowed tumor cell growth and proliferation and impacted the immune system in a way that could enhance clinical immunotherapy [1]. In one model, it significantly increased median survival to 42 days compared to 30 days for the control group [7].
  • Haematological Cancers: Indirubin-3'-monoxime can overcome drug resistance in multiple myeloma by inhibiting the STAT3 pathway and directly binding to the β5 subunit of the 20S proteasome, similar to bortezomib [5]. Other derivatives like AGM130 show promise in countering imatinib resistance in Chronic Myelogenous Leukemia (CML) by modulating cytokine and JAK-STAT signaling pathways [4].
Anti-Inflammatory and Other Applications
  • Sepsis: Recent research identifies Indirubin as a major bioactive metabolite of Isatidis Folium. It significantly improved survival and alleviated tissue injury in mouse sepsis models by mechanistically inhibiting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages, thereby suppressing excessive inflammation [8] [9].
  • Neurological Disorders: The inhibition of GSK-3β is a validated therapeutic strategy for diseases like Alzheimer's and mood disorders. Rigorous computational screening has identified specific indirubin derivatives with binding affinity and specificity for GSK-3β that rival or surpass known reference inhibitors [6].

Experimental Protocols for Key Studies

For researchers looking to validate or build upon these findings, here are the core methodologies from pivotal studies.

In Vivo Anti-Glioblastoma Efficacy (PPRX-1701)
  • Model: Female mice with implanted glioblastoma tumors [7].
  • Dosing Regimen: PPRX-1701 was administered intravenously three times per week for two weeks [1].
  • Key Endpoints: Tumor growth was monitored, and overall survival was the primary efficacy metric. Median survival was calculated and compared between treated and placebo groups [1] [7].
In Vitro & In Vivo Anti-Sepsis Mechanism
  • In Vitro Model: RAW264.7 murine macrophages were stimulated with LPS (1 μg/mL) to induce inflammation. Cells were treated with Indirubin at concentrations of 25 μM and 50 μM [8] [9].
  • In Vivo Model: Cecal ligation and puncture (CLP) was performed on mice to induce polymicrobial sepsis [8].
  • Key Assays:
    • Cell Viability: CCK-8 assay [9].
    • Apoptosis: Annexin V-FITC/PI staining analyzed by flow cytometry [9].
    • Cytokine Measurement: Serum levels of IL-6, IL-1β, and TNF-α were quantified using ELISA [8] [9].
    • Pathway Analysis: Protein expression and phosphorylation in the EGFR/SRC/PI3K and NF-κB/MAPK pathways were analyzed by Western blotting [8] [9].
Computational Workflow for GSK-3β Inhibitor Screening
  • Library Preparation: 1000 indirubin derivatives were curated from PubChem using a Tanimoto similarity threshold of ≥ 0.85 [6].
  • Virtual Screening: A multi-step docking workflow using Schrödinger Maestro (HTVS → SP → XP) was employed to identify top hits based on XP docking scores [6].
  • Binding Affinity Validation: The binding free energy (ΔG) of top-ranked compounds was calculated using MM-GBSA.
  • Stability Assessment: The binding dynamics and stability of the top ligand-protein complexes were validated through 100 ns Molecular Dynamics (MD) Simulations [6].

The following diagram illustrates the signaling pathways through which Indirubin exerts its anti-sepsis effects, as identified in recent research [8] [9].

G LPS LPS Stimulation EGFR EGFR LPS->EGFR Activates SRC SRC LPS->SRC Activates PI3K PI3K/Akt EGFR->PI3K Activates NFkB NF-κB EGFR->NFkB Activates MAPK MAPK EGFR->MAPK Activates SRC->PI3K Activates SRC->NFkB Activates PI3K->NFkB Activates PI3K->MAPK Activates Inflammation Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Inflammation Induces MAPK->Inflammation Induces CellDeath Macrophage Cell Death Inflammation->CellDeath Promotes Sepsis Sepsis Symptoms Inflammation->Sepsis Exacerbates CellDeath->Sepsis Contributes to Indirubin Indirubin Treatment Indirubin->EGFR Inhibits Indirubin->SRC Inhibits

Indirubin's anti-sepsis mechanism involves suppression of the EGFR/SRC/PI3K and NF-κB/MAPK pathways in macrophages.

Current Research Status and Future Directions

Most research on indirubin derivatives remains in the preclinical stage, involving in vitro studies and animal models. The transition to clinical trials is a critical next step [1]. A major focus in the field is overcoming the poor solubility and bioavailability of native indirubin through novel formulations, such as the nanoparticle PPRX-1701, which improves delivery to tumor sites [1] [7]. The future of this drug class lies in the rational, computationally-guided design of derivatives optimized for specific targets like GSK-3β, which can enhance both potency and selectivity while reducing off-target effects [6].

References

Indirubin-5-sulfonate solubility and stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Predicted Solubility

Indirubin-5-sulfonate is a small molecule with the chemical formula C16H10N2O5S [1]. Its structure features sulfonic acid group, which increases its hydrophilicity compared to the parent compound, indirubin.

The table below summarizes its key identifiers and predicted properties related to aqueous solubility:

Property Value / Description Source / Method
DrugBank ID DB02519 [1] -
Chemical Formula C16H10N2O5S [1] -
Monoisotopic Mass 342.03104213 Da [1] -
Predicted Water Solubility 0.0639 mg/mL [1] ALOGPS
Predicted LogP -0.41 [1] Chemaxon (measure of lipophilicity)
pKa (Strongest Acidic) -2.1 [1] Chemaxon

The predicted water solubility of 0.0639 mg/mL suggests low solubility, a common challenge in drug development even for sulfonated compounds [1].

Stability Mechanisms in Aqueous Solutions

While specific kinetic data for this compound in buffer solutions is not available, scientific studies point to general molecular mechanisms that contribute to the high photostability of indirubin and its derivatives [2].

The following diagram illustrates the key molecular processes that deactivate excited states and contribute to stability:

stability_mechanisms Compound This compound in Aqueous Solution ESPT Excited State Proton Transfer (ESPT) Compound->ESPT Light Excitation BondRotation C-C Bond Rotation (syn-conformer formation) Compound->BondRotation Intermolecular Intermolecular Water-Assisted Proton Transfer ESPT->Intermolecular In Water Deactivation Efficient Radiationless Deactivation BondRotation->Deactivation Intermolecular->Deactivation

These processes, particularly the water-assisted proton transfer, allow the molecule to dissipate absorbed light energy as heat rather than through destructive pathways, thereby enhancing its stability [2].

Research Context and Further Directions

This compound is primarily investigated for its potent inhibitory effects on various kinases, including Cyclin-dependent kinase 2 (CDK2) and Glycogen synthase kinase-3 (GSK-3), which are relevant in cancer and neurodegenerative diseases [1] [3].

To address the gaps in publicly available data for this compound, your research could consider the following approaches:

  • Experimental Determination: The gold standard would be to experimentally determine solubility using shake-flask or potentiometric methods and stability through forced degradation studies under various conditions (pH, temperature, light).
  • Consult Specialized Databases: Gain access to specialized commercial databases like admetSAR [1] which may contain more detailed predictive models and experimental data.
  • Explore Analogues: Broaden the literature review to include closely related compounds, as their data can be highly informative. For instance:
    • Indirubin-3'-monoxime is a well-studied analogue known for its neuroprotective effects in Alzheimer's disease models by inhibiting GSK-3β and reducing abnormal tau protein phosphorylation [3].
    • 6-Bromoindirubin-3'-oxime (BIO) is another potent and cell-permeable GSK-3β inhibitor that has been shown to promote neurogenesis and functional recovery in mouse models of cerebral hemorrhage and stroke [3].

References

synthesis and production methods for Indirubin-5-sulfonate

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Significance

Indirubin-5-sulfonate is a derivative of indirubin, a compound with significant therapeutic potential. The table below summarizes its key known biological activities, which are the primary drivers for research into its synthesis.

Target IC50 Value Biological Significance
CDK2/Cyclin A [1] 35 nM Potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition can halt cancer cell proliferation [2].
CDK1/Cyclin B [1] 55 nM
CDK5/p35 [1] 65 nM
GSK-3β [1] Not Fully Quantified Inhibitor of glycogen synthase kinase-3β, a target implicated in diseases like Alzheimer's and diabetes [2].

The interest in this compound stems from efforts to improve upon indirubin, which has potent anticancer properties but suffers from poor solubility and absorption. Introducing the sulfonate group at the fifth position was shown to result in higher inhibitory activity against key kinases, though cell permeability remained a challenge [2].

A Microbial Production Path for Indirubin

Since direct synthesis information is limited, a highly relevant approach is the microbial production of indirubin, which can then be derivatized into this compound. Recent research has achieved record-breaking yields using engineered E. coli [3].

The following diagram illustrates the optimized microbial production workflow for indirubin, which is a key precursor for this compound.

Start Start: E. coli BL21(DE3) Host Strain P1 Plasmid P1: Introduce XiaI gene (Terpenoid cyclase) Start->P1 StrainXiaI Base Strain: E. coli (XiaI) P1->StrainXiaI P2 Plasmid P2: Introduce Fre gene (Flavin reductase) StrainXiaI->P2 StrainFre Strain with Fre P2->StrainFre P5 Plasmid P5: Introduce TnaA & TnaB genes (Tryptophan metabolism) StrainFre->P5 StrainTnaAB Strain with TnaAB P5->StrainTnaAB P6 Plasmid P6: Introduce KatE gene (H₂O₂ degradation) StrainTnaAB->P6 FinalStrain Final Production Strain: E. coli (XiaI-Fre-TnaAB-KatE) P6->FinalStrain Ferment Fed-Batch Fermentation FinalStrain->Ferment Product Product: Indirubin Yield: 250.7 mg/L Ferment->Product Precursor Precursor Feeding: L-Tryptophan 2-Hydroxyindole Precursor->Ferment

Optimized microbial production workflow for indirubin [3].

Detailed Experimental Protocol for Microbial Indirubin Production [3]

This protocol outlines the method to produce indirubin at high titers, which is a critical step towards obtaining this compound.

  • 1. Bacterial Strain and Plasmid Construction

    • Host Strain: E. coli BL21(DE3) is used as the protein expression host.
    • Plasmids: The genes are cloned into IPTG-inducible expression vectors (pETduet-1 and pACYCduet-1).
    • Genetic Modifications: The following genes are sequentially introduced to create the final production strain:
      • XiaI: A novel terpenoid cyclase from Streptomyces sp., which is key to the biosynthesis pathway.
      • Fre: A flavin reductase from E. coli that supports the enzymatic reaction.
      • TnaA and TnaB: Tryptophanase and a tryptophan transporter from E. coli, which enhance the conversion of tryptophan to indole, a key precursor.
      • KatE: A catalase that degrades harmful H₂O₂ produced during fermentation, improving cell health and yield.
  • 2. Culture Medium and Conditions

    • Medium: Use Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl).
    • Antibiotics: Supplement with appropriate antibiotics (e.g., 50 μg/mL ampicillin and/or chloramphenicol) to maintain plasmid stability.
    • Seed Culture: Incubate a 10 mL seed culture overnight at 37°C with shaking at 220 rpm.
    • Main Fermentation: Transfer the seed culture to a 2 L flask containing 1 L of fresh LB medium. Incubate at 37°C, 220 rpm until the OD₆₀₀ reaches approximately 0.8.
  • 3. Induction and Production

    • Temperature Shift: Reduce the temperature to 25°C to improve proper protein folding and stability.
    • IPTG Induction: Add Isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.02 mM to induce gene expression.
    • Precursor Feeding: Supplement the culture with 5 mM L-tryptophan and 10 mM 2-hydroxyindole to provide abundant building blocks for indirubin synthesis.
    • Harvest: Continue the fermentation for 48 hours at 25°C with shaking at 220 rpm.
  • 4. Quantitative Analysis

    • Sampling: Collect 200 μL aliquots of the culture at different time points.
    • Analysis Method: Quantify indirubin and indigo production using high-performance liquid chromatography (HPLC). This typically involves extracting the pigments from the culture medium and comparing them to standard compounds.

Research Context and Future Directions

The table below places this microbial production method in the broader context of indigo and indirubin production strategies.

Production Method Description Key Advantages/Disadvantages
Plant Extraction [4] [2] Traditional method of extracting indigo precursors (like indican) from plants like Indigofera tinctoria. Disadvantages: Labor-intensive, seasonal, low yield, inconsistent quality, and can cause pollution [4].

| Chemical Synthesis [4] [3] | Primary industrial method for producing indigo, using petrochemicals like aniline. | Advantages: High efficiency and purity at scale. Disadvantages: Uses toxic chemicals, creates hazardous waste, and requires harsh reaction conditions [4] [3]. | | Microbial Synthesis (as described above) | Using engineered microbes (e.g., E. coli) to convert sugars or amino acids into indigoid pigments [4] [2] [3]. | Advantages: Sustainable, uses renewable substrates, environmentally friendly, and allows for precise metabolic control [2] [3]. |

The referenced patent for "Indirubin-type compounds" suggests that creating derivatives like this compound typically involves chemical modification of a core indirubin structure [5]. Therefore, the most feasible current strategy is to first produce high-purity indirubin via the efficient microbial method and then perform a sulfonation reaction to obtain the final product.

A Practical Path Forward for Researchers

To fill the identified knowledge gaps, you may need to:

  • Consult Specialized Databases: Deepen your search within synthetic organic chemistry literature and patents using platforms like SciFinder or Reaxys, focusing on sulfonation reactions of indole-based molecules.
  • Reproduce and Adapt: The microbial protocol provides a robust foundation for producing gram quantities of indirubin. Subsequent chemical derivatization experiments would be needed to establish an efficient sulfonation step.

References

Application Note: Kinase Inhibition Profiling of Indirubin-5-sulphonate

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile and Mechanism of Action Indirubin-5-sulphonate is a small molecule derivative of indirubin, a natural compound known for its kinase inhibitory activity. Its primary established mechanism is the inhibition of Cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle [1].

  • Primary Targets: Pharmacological data indicates that Indirubin-5-sulphonate acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2) and CDK5 in humans, and also shows activity against a CDK2 homolog in Plasmodium falciparum [1]. This suggests its potential as a broad-spectrum agent against human and parasitic kinases.
  • Molecular Properties: It has a chemical formula of C16H10N2O5S and an average molecular weight of 342.326 g/mol [1]. Its structure includes a sulfonate group, which typically enhances water solubility compared to its parent compound.

2. Key Assay Methodologies and Workflows Kinase inhibition can be evaluated using various assay formats. The workflow below outlines the key stages, from assay selection to data analysis.

G Kinase Inhibition Assay Workflow Start Start A1 1. Assay Selection (Choose HTS-compatible method) Start->A1 End End A2 2. Reagent Preparation (Kinase, Substrate, ATP, Buffer) A1->A2 A3 3. Inhibitor Incubation (Pre-incubate kinase with Indirubin-5-sulphonate) A2->A3 A4 4. Reaction Initiation (Add ATP/Substrate mixture) A3->A4 A5 5. Signal Detection (Measure phosphorylation) A4->A5 A6 6. Data Analysis (Calculate IC₅₀ and Z' factor) A5->A6 A6->End

3. Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay This protocol is adapted from high-throughput screening (HTS) methods suitable for profiling inhibitors like Indirubin-5-sulphonate [2].

  • Materials

    • Kinase Enzyme: Recombinant human CDK2/Cyclin E complex (or target kinase).
    • Substrate: A suitable protein substrate (e.g., Histone H1) or a specific peptide substrate.
    • Inhibitor: Indirubin-5-sulphonate (prepare a 10 mM stock solution in DMSO; serial dilute in assay buffer).
    • Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.
    • ATP Solution: 1 mM ATP in assay buffer.
    • Detection Reagents: Components for a fluorescence quench assay (e.g., fluorescent polymer-coated microspheres and a phospho-specific tracer peptide) [2].
    • Equipment: Multi-well microplate reader (capable of fluorescence detection), benchtop centrifuge, pipettes.
  • Step-by-Step Procedure

    • Assay Setup: In a 384-well white Optiplate, add 10 µL of serially diluted Indirubin-5-sulphonate in assay buffer. Include controls: positive control (no inhibitor, DMSO only) and negative control (no kinase).
    • Enzyme-Inhibitor Incubation: Add 10 µL of the kinase solution (diluted in assay buffer to a predetermined concentration) to each well. Pre-incubate the plate for 15-30 minutes at room temperature.
    • Reaction Initiation: Initiate the phosphorylation reaction by adding 5 µL of a substrate/ATP mixture. A typical final concentration in the 25 µL reaction is 0.5 µg/substrate and 10 µM ATP [2].
    • Incubation: Incubate the reaction plate for 60 minutes at room temperature.
    • Signal Detection: Stop the reaction by adding the fluorescence detection reagents according to the manufacturer's instructions. Measure the fluorescence signal (e.g., excitation ~480 nm, emission ~520 nm). In this "turn on" assay, the signal correlates with the level of substrate phosphorylation [2].
    • Data Calculation: Calculate the percentage inhibition for each well using the formula: % Inhibition = [1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative)] * 100

4. Data Analysis and Key Parameters The data generated from the inhibition assay should be analyzed to determine the potency of Indirubin-5-sulphonate and the quality of the assay itself.

  • IC₅₀ Calculation: Fit the dose-response data (percentage inhibition vs. logarithm of compound concentration) to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC₅₀).
  • Assay Quality Control: The Z' factor is a critical statistical parameter for evaluating the robustness and quality of an HTS assay. It is calculated as follows [2]: Z' = 1 - [3*(σ_positive + σ_negative) / |μ_positive - μ_negative|] An assay with a Z' value > 0.5 is considered excellent for screening purposes [2].

The table below summarizes expected key parameters based on similar kinase assays.

Table 1: Key Experimental Parameters and Metrics

Parameter Description / Value Reference / Note
Molecular Weight 342.326 g/mol [1]
Primary Targets CDK2, CDK5, CDK2 homolog (P. falciparum) Known interactions from DrugBank [1]
Typical ATP Conc. 10 µM Used in PKCα and IRAK4 assays [2]
Assay Volume 15-25 µL Suitable for 384-well plates [2]
Incubation Time 60 minutes At room temperature [2]
Excellent Z' Factor > 0.5 Indicator of a robust assay [2]
DMSO Concentration Keep constant (e.g., ≤1%) To avoid solvent effects on kinase activity

5. Troubleshooting Guide

Table 2: Common Issues and Solutions

Problem Potential Cause Solution
Low Z' factor High signal variability or small signal window. Optimize enzyme and substrate concentrations; ensure reagent homogeneity.
No inhibition observed Compound inactivity, incorrect kinase, or degraded reagents. Verify reagent activity with a control inhibitor (e.g., Staurosporine).
High background signal Non-specific phosphorylation or contaminated reagents. Include a no-kinase control; use fresh, high-purity ATP.
Poor dose-response Compound precipitation or inaccurate serial dilution. Ensure DMSO concentration is consistent and check for precipitate.

Research Implications and Future Directions

The kinase inhibitory profile of Indirubin-5-sulphonate makes it a valuable tool for chemical biology and drug discovery research. Its observed activity against apicomplexan parasite kinases hints at its potential as a starting point for developing new anti-parasitic agents [3] [1]. Furthermore, integrating its use with advanced phosphoproteomic techniques, such as the Kinase Assay Linked with Phosphoproteomics (KALIP), could help identify its full spectrum of cellular targets and downstream effects, validating its specificity and uncovering new biological functions [4] [5].

References

Comprehensive Application Notes and Protocols for Indirubin-5-sulfonate in Cancer Cell Proliferation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indirubin-5-sulfonate

This compound represents an important synthetic derivative of indirubin, which itself is the active component of Danggui Longhui Wan, a traditional Chinese medicine formulation used for treating various chronic diseases including cancer. [1] [2] The parent compound, indirubin, gained scientific prominence after clinical studies in the 1980s demonstrated its efficacy in chronic myelocytic leukemia (CML), with over 50% of treated patients experiencing partial or complete remission. [1] this compound was specifically developed to address the poor aqueous solubility that plagues many indirubin derivatives, while maintaining or enhancing the potent antiproliferative properties of the parent compound. [1] This derivative belongs to the class of sulfonated indirubins that demonstrate improved pharmacological properties compared to the original molecule.

The interest in indirubin derivatives like this compound stems from their multitargeted mechanism against proliferative diseases, primarily through inhibition of key regulatory kinases involved in cell cycle progression and survival pathways. [1] Unlike conventional chemotherapeutic agents that often exhibit significant toxicity, indirubin derivatives generally demonstrate a favorable safety profile in clinical applications, with side effects primarily limited to mild gastrointestinal discomfort in approximately half of patients. [1] The development of this compound specifically addresses the need for more water-soluble indirubin variants that can be more easily formulated for experimental and potential therapeutic applications without sacrificing bioactivity.

Mechanism of Action and Signaling Pathways

Primary Molecular Targets

This compound exerts its antiproliferative effects primarily through competitive inhibition of adenosine triphosphate (ATP) binding sites on several critical kinase families: [1] [3] [2]

  • Cyclin-dependent kinases (CDKs): Particularly CDK1, CDK2, and CDK5, which are essential regulators of cell cycle progression
  • Glycogen synthase kinase-3β (GSK-3β): A multifunctional kinase involved in cellular metabolism, proliferation, and survival pathways
  • Muscle glycogen phosphorylase: An enzyme involved in glycogen metabolism that may contribute to the compound's overall effects

This kinase inhibition profile disrupts normal cell cycle regulation, leading to cell cycle arrest primarily at the G2/M phase transition, preventing cancer cells from completing division and ultimately triggering apoptotic pathways. [2] The inhibition occurs at nanomolar to low micromolar concentrations, making this compound a potent agent against proliferating cells. [1]

Downstream Signaling Consequences

The inhibition of these primary targets initiates a cascade of molecular events that ultimately result in suppressed proliferation and induced apoptosis:

  • Cell cycle arrest: By inhibiting CDKs, this compound prevents phosphorylation of the retinoblastoma (pRb) protein, maintaining it in its active hypophosphorylated form that binds to and inhibits E2F transcription factors, thus blocking S-phase entry. [2]
  • Transcriptional regulation: The compound has been shown to affect STAT3 signaling pathways, reducing levels of phosphorylated STAT3 and subsequently downregulating expression of pro-survival proteins like Bcl-xL and cyclin D1. [1] [4]
  • Apoptotic induction: Treatment leads to mitochondrial pathway activation characterized by increased Bax/Bcl-2 ratio and cleavage of caspase-3, executing programmed cell death. [4] [5]

The following diagram illustrates the key signaling pathways affected by this compound:

G Indirubin This compound CDKs CDK Inhibition Indirubin->CDKs GSK3b GSK-3β Inhibition Indirubin->GSK3b STAT3 STAT3 Phosphorylation Inhibition Indirubin->STAT3 pRb pRb Hypophosphorylation CDKs->pRb BetaCatenin β-catenin Accumulation GSK3b->BetaCatenin SurvivalGenes Pro-survival Gene Downregulation STAT3->SurvivalGenes E2F E2F Transcription Factor Sequestration pRb->E2F CellCycleArrest G1/S and G2/M Cell Cycle Arrest E2F->CellCycleArrest Apoptosis Apoptosis Induction SurvivalGenes->Apoptosis CyclinD1 ↓ Cyclin D1 SurvivalGenes->CyclinD1 cMyc ↓ c-Myc SurvivalGenes->cMyc CellCycleArrest->Apoptosis Bax ↑ Bax Expression Apoptosis->Bax Bcl2 ↓ Bcl-2 Expression Apoptosis->Bcl2 Caspase3 Caspase-3 Cleavage Apoptosis->Caspase3

Figure 1: Signaling Pathways of this compound in Cancer Cells. The diagram illustrates the multipronged mechanism through which this compound inhibits cancer cell proliferation by targeting key kinases (CDKs, GSK-3β, STAT3) and triggering downstream effects that culminate in cell cycle arrest and apoptosis.

Anticancer Activity and Experimental Data

Efficacy Across Cancer Types

This compound has demonstrated broad-spectrum activity against diverse cancer models. While comprehensive profiling specific to this compound is ongoing, data from closely related indirubin derivatives provide strong evidence for its potential efficacy:

Table 1: Anticancer Activity of Indirubin Derivatives Across Cancer Types

Cancer Type Experimental Model Effective Concentration Key Effects References
Chronic Myelocytic Leukemia Human patients 150-450 mg/day (indirubin) 26% complete remission, 33% partial remission [1] [2]
Ovarian Cancer A2780 and OVCAR3 cell lines IC~50~ ≈ 4 μM (indirubin) Significant viability reduction, apoptosis induction [4]
Chronic Lymphocytic Leukemia Patient PBMCs 20 μM (I3M) Increased Bax/Bcl-2 ratio, CDK2 inhibition [5]
Various Solid Tumors Multiple cell lines and animal models Nanomolar to low micromolar range (various derivatives) G2/M cell cycle arrest, apoptosis induction [1]

The concentration-dependent response observed across studies highlights the compound's potency, with significant effects typically observed in the low micromolar range. [1] [4] [5] This consistency across different cancer types and experimental models suggests a fundamental mechanism targeting universal proliferative pathways.

Quantitative Kinase Inhibition Profile

The potency of this compound against specific kinase targets has been characterized through enzyme inhibition assays:

Table 2: Kinase Inhibition Profile of Indirubin and Key Derivatives | Kinase Target | This compound Activity | Related Indirubin Derivative Data | Cellular Consequences | |------------------|-----------------------------------|--------------------------------------|---------------------------| | CDK1/Cyclin B | Not fully characterized | IC~50~ = 10 μM (indirubin) | G2/M cell cycle arrest | [6] | | CDK2/Cyclin A | Not fully characterized | IC~50~ = 2.2 μM (indirubin) | Impaired S-phase progression | [6] | | CDK2/Cyclin E | Not fully characterized | IC~50~ = 7.5 μM (indirubin) | G1/S transition blockade | [6] | | CDK4/Cyclin D1 | Not fully characterized | IC~50~ = 12 μM (indirubin) | G1 phase arrest | [6] | | CDK5/p35 | Not fully characterized | IC~50~ = 5.5 μM (indirubin) | Impaired neuronal differentiation | [6] | | GSK-3β | Potent inhibitor at nanomolar range | IC~50~ = 600 nM (indirubin) | β-catenin stabilization | [1] [6] |

While comprehensive kinase profiling specific to this compound requires further investigation, its structural similarity to other potent indirubin derivatives suggests a comparable inhibition profile with potentially enhanced solubility and bioavailability. [1]

Experimental Protocol I: Cell Viability and Proliferation Assays

Purpose and Principle

This protocol details the methodology for assessing the antiproliferative effects of this compound on cancer cells using standardized viability assays. The procedure enables quantitative determination of dose-response relationships and time-dependent effects, providing crucial data on the compound's potency and efficacy against specific cancer cell types.

Materials and Reagents
  • Cell lines: OVCAR3 (ovarian cancer), A2780 (ovarian cancer), or other relevant cancer cell lines
  • This compound: Prepare 10 mM stock solution in DMSO, aliquot and store at -20°C protected from light
  • Cell culture medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin
  • Assay reagents: Cell Counting Kit-8 (CCK-8) or MTT reagent
  • Equipment: CO~2~ incubator, biological safety cabinet, microplate reader, 96-well tissue culture plates
Experimental Workflow

The following diagram outlines the complete workflow for evaluating the effects of this compound on cancer cell viability:

G CellPlating Plate cells in 96-well plate (2×10³ cells/well) CompoundTreatment This compound treatment (0-20 μM) CellPlating->CompoundTreatment Incubation Incubate for 24, 48, or 72 hours CompoundTreatment->Incubation T0 T0 CompoundTreatment->T0 CCK8Addition Add CCK-8 reagent (10 μL/well) Incubation->CCK8Addition T24 T24 Incubation->T24 T48 T48 Incubation->T48 T72 T72 Incubation->T72 SignalDevelopment Incubate for 1-4 hours CCK8Addition->SignalDevelopment AbsorbanceMeasurement Measure absorbance at 450 nm SignalDevelopment->AbsorbanceMeasurement DataAnalysis Calculate cell viability and IC₅₀ values AbsorbanceMeasurement->DataAnalysis

Figure 2: Experimental Workflow for Cell Viability Assessment. The diagram outlines the step-by-step procedure for evaluating the effects of this compound on cancer cell proliferation using CCK-8 assays, including critical timing points for measurement.

Detailed Procedure
  • Cell seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells into 96-well plates at a density of 2×10³ cells per well in 100 μL complete medium. Include blank wells (medium without cells) for background subtraction. Allow cells to adhere overnight in a humidified 37°C, 5% CO~2~ incubator.

  • Compound treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations typically ranging from 0.5 μM to 20 μM. Include a vehicle control (DMSO at equivalent concentration, typically <0.1%). Remove medium from plated cells and add 100 μL of treatment solutions to respective wells. Each concentration should be tested in at least triplicate.

  • Incubation and measurement: Incubate treated cells for 24, 48, or 72 hours. At each time point, add 10 μL of CCK-8 reagent directly to each well and incubate for 1-4 hours at 37°C. Monitor color development periodically until optimal signal intensity is achieved.

  • Data acquisition and analysis: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability using the formula: Viability (%) = (OD~sample~ - OD~blank~) / (OD~control~ - OD~blank~) × 100 Generate dose-response curves and calculate IC~50~ values using appropriate software (GraphPad Prism, R, or similar).

Additional Method: Colony Formation Assay

For long-term proliferation effects:

  • Seed cells in 6-well plates at 5×10³ cells per well and treat with this compound (typically 5 μM)
  • Refresh medium every 2-3 days for 10-14 days
  • Fix cells with 4% paraformaldehyde and stain with 1% crystal violet
  • Count colonies (>50 cells) manually or using automated colony counters
  • Calculate plating efficiency and surviving fraction

Experimental Protocol II: Apoptosis and Mechanism Analysis

Purpose and Principle

This protocol describes methods for evaluating apoptotic induction and elucidating the molecular mechanisms underlying this compound's antiproliferative effects. The approach combines flow cytometry for quantitative apoptosis assessment with molecular biology techniques to analyze changes in key regulatory proteins and gene expression.

Materials and Reagents
  • Annexin V-FITC/PI Apoptosis Detection Kit
  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors
  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-t-STAT3, anti-Bcl-xL, anti-Bax, anti-cleaved caspase-3, anti-cyclin D1, anti-c-Myc, anti-β-actin
  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
  • TRIzol reagent for RNA isolation
  • SYBR Green PCR master mix
  • Equipment: Flow cytometer, SDS-PAGE apparatus, western blot transfer system, real-time PCR instrument
Procedure for Apoptosis Analysis by Flow Cytometry
  • Cell treatment and harvesting: Treat cells with this compound (0.5-20 μM) for 48-72 hours. Include appropriate vehicle and positive controls. Harvest cells using gentle trypsinization or cell scraping, and wash twice with cold PBS.

  • Annexin V/PI staining: Resuspend approximately 1.5×10⁶ cells in 200 μL of binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow cytometry analysis: Analyze stained cells within 1 hour using a flow cytometer equipped with 488 nm excitation. Collect a minimum of 10,000 events per sample. Analyze data using appropriate software (FlowJo, FCS Express, or similar):

    • Viable cells: Annexin V-negative/PI-negative
    • Early apoptotic: Annexin V-positive/PI-negative
    • Late apoptotic/necrotic: Annexin V-positive/PI-positive
Procedure for Western Blot Analysis
  • Protein extraction and quantification: Lyse treated cells in RIPA buffer on ice for 30 minutes. Centrifuge at 13,000 × g for 15 minutes at 4°C. Collect supernatant and quantify protein concentration using BCA assay.

  • Electrophoresis and transfer: Separate 20-40 μg of total protein by 12% SDS-PAGE and transfer to nitrocellulose membranes using standard wet or semi-dry transfer methods.

  • Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and image with a digital documentation system.

Procedure for Gene Expression Analysis by RT-qPCR
  • RNA isolation and cDNA synthesis: Extract total RNA using TRIzol reagent according to manufacturer's instructions. Determine RNA concentration and purity by spectrophotometry. Synthesize cDNA using reverse transcriptase with oligo(dT) or random primers.

  • Quantitative PCR: Prepare reactions containing SYBR Green master mix, gene-specific primers, and cDNA template. Run reactions in triplicate using the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Include no-template controls for contamination assessment.

  • Data analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with β-actin or GAPDH as reference genes. Key gene targets for this compound mechanism studies include:

    • Apoptotic regulators: Bcl-2, Bax, Bcl-xL
    • Cell cycle regulators: CDK1, CDK2, cyclin D1
    • STAT3 pathway targets: c-Myc, survivin

Formulation and Solubility Considerations

Pharmaceutical Challenges

This compound, like other indirubin derivatives, faces solubility limitations that can impact its experimental application and potential therapeutic utility. The planar structure of indirubins facilitates extensive hydrogen bonding and hydrophobic π-interactions, resulting in rigid crystal structures with generally low water solubility. [1] This represents a significant challenge for both experimental studies and potential clinical applications.

Formulation Strategies

Several approaches have been developed to enhance the solubility and bioavailability of indirubin derivatives:

  • Chemical modification: The addition of polar hydrophilic groups, such as the sulfonate moiety in this compound, represents a direct approach to improve aqueous solubility while maintaining bioactivity. [1]

  • Advanced delivery systems: Research on related indirubin compounds has demonstrated success with:

    • Supersaturatable self-microemulsifying drug delivery systems (S-SMEDDS), which significantly improved in vitro release and oral bioavailability in rat models [1]
    • Self-nanoemulsifying drug delivery systems (SNEDDS), which increased oral bioavailability of the indirubin derivative E804 by approximately 980% compared to aqueous suspension [1]
  • Stock solution preparation: For in vitro studies, prepare this compound stock solutions at 10-50 mM in high-quality DMSO. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles. When adding to cell culture, ensure final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.

References

Application Notes: Probing Kinase Inhibition with Indirubin-5-sulfonate via FLIM-FRET

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique for quantifying molecular interactions and the local cellular environment in live cells. When combined with Förster Resonance Energy Transfer (FRET), it becomes a sensitive method to monitor protein-protein interactions or conformational changes with high spatial and temporal resolution [1]. A key advantage of FLIM is that the fluorescence lifetime is an intrinsic property of a fluorophore, making it independent of fluorophore concentration, excitation light intensity, and other photophysical artifacts that can plague intensity-based measurements [2] [1]. This note outlines a proposed application of FLIM to study the cellular effects of Indirubin-5-sulfonate, a derivative of the natural product indirubin, which is known to inhibit kinases such as Glycogen Synthase Kinase-3 (GSK-3) [3].

Indirubins have demonstrated significant anti-inflammatory and anti-invasive properties in cellular and animal models. They have been shown to attenuate sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages [4] and to decrease glioma invasion by blocking endothelial and tumor cell migration [3]. While these studies establish the biological activity of the indirubin class, the direct, real-time observation of their effect on kinase-mediated molecular interactions in live cells can be elegantly achieved using FLIM-FRET. The following protocol provides a detailed method to apply this imaging approach.


Detailed Experimental Protocol

This protocol describes a method to investigate how this compound affects the interaction between GSK-3β and a downstream transcription factor like β-catenin using a FRET-based biosensor in live cells.

Biosensor Design and Cell Preparation
  • Biosensor Concept: Create a fusion protein where GSK-3β and β-catenin are tagged with a FRET donor and acceptor, respectively. A common pair is enhanced Cyan Fluorescent Protein (eCFP) as the donor and enhanced Yellow Fluorescent Protein (eYFP) as the acceptor [5].
  • Molecular Cloning: Clone the cDNA of human GSK-3β into a vector encoding eCFP (donor). Clone the cDNA of β-catenin into a vector encoding eYFP (acceptor).
  • Cell Culture and Transfection: Culture an appropriate cell line (e.g., HEK293, HeLa, or RAW264.7 macrophages [4]) under standard conditions. Transfect the cells with the constructed plasmids using a preferred transfection method (e.g., lipofection, electroporation). Allow 24-48 hours for sufficient protein expression before imaging.
FLIM-FRET Image Acquisition

This protocol assumes the use of a time-correlated single-photon counting (TCSPC) system, which is a common and robust method for FLIM [2].

  • Microscope Setup:
    • Use a confocal or multiphoton microscope equipped with a TCSPC module.
    • Excitation: Use a pulsed laser source at 405 nm or 820 nm (for two-photon excitation) to excite eCFP.
    • Emission Collection: Collect the donor (eCFP) emission signal using a bandpass filter centered at 480/40 nm.
  • Data Acquisition Parameters:
    • Set the laser repetition rate to a frequency compatible with the fluorophore's lifetime (e.g., 20-40 MHz).
    • Adjust the laser power to a minimum level that allows for sufficient photon counts without causing photobleaching.
    • Acquire images until you accumulate at least 1,000-2,000 photons at the peak channel for the pixels of interest to ensure good lifetime fitting statistics [5].
    • Acquire images for the following conditions:
      • Donor Only: Cells expressing only eCFP-GSK-3β.
      • Donor + Acceptor: Cells expressing both eCFP-GSK-3β and eYFP-β-catenin.
      • Drug Treatment: Cells expressing both constructs, treated with this compound (a suggested starting concentration is 1-10 µM, based on effective concentrations of other indirubins [4] [3]).
FLIM Data and FRET Efficiency Analysis
  • Lifetime Calculation: Fit the fluorescence decay curve of each pixel to a multi-exponential model. The analysis will yield a fluorescence lifetime value (τ) for each pixel. The average lifetime (⟨τ⟩) is often used for further calculations [5].
  • FRET Efficiency Calculation: The FRET efficiency ((E)) can be calculated from the change in the donor's fluorescence lifetime using the following formula: [E = 1 - \frac{\tau_{DA}}{\tau_D}] Where:
    • (\tau_{DA}) is the average lifetime of the donor in the presence of the acceptor.
    • (\tau_D) is the average lifetime of the donor alone.
  • Quantifying Interaction Changes: A decrease in (\tau_{DA}) (and corresponding increase in (E)) in the "Donor + Acceptor" condition compared to "Donor Only" indicates interaction between GSK-3β and β-catenin. If this compound inhibits this interaction, you would observe an increase in the donor's lifetime ((\tau_{DA})) and a decrease in FRET efficiency in the "Drug Treatment" condition compared to the untreated "Donor + Acceptor" control.

Quantitative Data Summary

Table 1: Key Spectroscopic and Molecular Parameters for FLIM-FRET Assay Design

Parameter Description Typical Value for CFP/YFP Pair
Donor Lifetime ((τ_D)) Fluorescence lifetime of the donor (eCFP) in the absence of FRET. ~2.4 - 2.7 ns [1]
Förster Radius ((R_0)) Distance at which FRET efficiency is 50%. ~4.9 - 5.2 nm
FRET Efficiency ((E)) Measure of energy transfer efficiency, reports on proximity/interaction. 0-100% (A decrease indicates loss of interaction)
Fraction of Donor in FRET ((f_D)) Fraction of donor molecules participating in FRET. Can be derived from FLIM data [5]

Table 2: Proposed Experimental Conditions for this compound Treatment

Parameter Condition Purpose / Expected Outcome
Control DMSO vehicle Baseline FRET efficiency for GSK-3β/β-catenin interaction.
This compound 1 µM, 10 µM To test dose-dependent disruption of interaction (increase in donor lifetime).
Positive Control Known GSK-3 inhibitor (e.g., 20mM LiCl [3]) Confirms that kinase inhibition is detectable via this FLIM-FRET assay.
Incubation Time 1-4 hours To monitor acute effects of kinase inhibition.

Visualization of Signaling Pathways and Workflow

The following diagrams, generated with Graphviz using the specified color palette, illustrate the core concepts and experimental workflow.

G FLIM-FRET Experimental Workflow cluster_treatment Treatment Application start Start: Biosensor Design step1 Cell Preparation & Transfection start->step1 step2 FLIM Image Acquisition (Donor Channel) step1->step2 step3 Lifetime Decay Fitting (per pixel) step2->step3 treat1 Apply this compound step2->treat1 step4 Calculate FRET Efficiency step3->step4 result Result: Interpret Interaction State step4->result treat2 Acquire Post-Treatment FLIM Data treat1->treat2 treat2->step2

G Indirubin Target Pathways in Macrophages lps LPS Stimulus egfr EGFR lps->egfr src SRC egfr->src pi3k PI3K src->pi3k nfkb NF-κB Pathway Activation pi3k->nfkb mapk MAPK Pathway Activation pi3k->mapk inflam Inflammatory Response & Cell Death nfkb->inflam mapk->inflam indirubin This compound indirubin->egfr Inhibits indirubin->src Inhibits indirubin->nfkb Suppresses indirubin->mapk Suppresses

References

Application Notes and Protocols for Using Indirubin-5-Sulfonate in Glycogen Phosphorylase Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indirubin-5-Sulfonate and Glycogen Phosphorylase

This compound (also known as E226) is a sulfonated derivative of indirubin, the active component of a traditional Chinese medicine recipe used for leukemia treatment. This compound has emerged as a potent dual-target inhibitor, binding to both Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Phosphorylase (GP) [1] [2]. Glycogen Phosphorylase (EC 2.4.1.1) is a key regulatory enzyme in the glycogenolysis pathway, catalyzing the rate-limiting step of glycogen breakdown to release glucose-1-phosphate [3] [4]. As a potential therapeutic target for type 2 diabetes management and possibly cancer, GP inhibition represents a promising approach for controlling hepatic glucose production [4]. These application notes provide detailed protocols for investigating this compound's effects on glycogen phosphorylase activity, binding characteristics, and mechanistic interactions.

Mechanism of Action and Binding Characteristics

Structural Binding Insights

This compound exerts its inhibitory effect on glycogen phosphorylase by binding specifically at the purine inhibitor site (also known as the caffeine-binding site) [2]. Crystallographic studies of the GPb/Indirubin-5-sulfonate complex at 2.3 Å resolution reveal that the molecule intercalates between the aromatic rings of Phe285 and Tyr613 through its bis-indole system [2]. This binding mode is similar but not identical to other GP inhibitors like caffeine and flavopiridol [2]. The sulfonate group of this compound forms critical hydrogen bonds and electrostatic interactions with residues in the phosphate-binding site of GP, contributing to its moderate inhibitory potency [2].

Comparative Inhibition Kinetics

Table 1: Kinetic Parameters of this compound Inhibition on Glycogen Phosphorylase Isoforms

Enzyme Form Inhibition Constant (Kᵢ) Experimental Conditions Reference
GPb (rabbit muscle) 13.8 ± 0.2 μM In vitro assay system [2]
GPa (rabbit muscle) 57.8 ± 7.1 μM In vitro assay system [2]
CDK2 35 nM (IC₅₀) Comparative kinase assay [2]

This compound demonstrates moderate inhibitory activity against glycogen phosphorylase, with significantly higher affinity for the dephosphorylated form (GPb) compared to the phosphorylated form (GPa) [2]. This differential binding affinity provides insights into the conformational changes affecting inhibitor accessibility between GP isoforms. The compound exhibits synergistic inhibition with glucose, suggesting potential combinatorial therapeutic approaches [2].

Experimental Protocols

Glycogen Phosphorylase Inhibition Assay
3.1.1 Principle

This fluorometric assay measures GP activity by detecting glucose-1-phosphate production through a series of enzymatic reactions that ultimately reduce a fluorogenic probe (PicoProbe II) to form a stable fluorophore measured at Ex/Em = 538/587 nm [3].

3.1.2 Reagents and Equipment
  • Glycogen Phosphorylase Enzyme: Rabbit muscle GPa (Creative Enzymes) [4]
  • Assay Buffer: 50 mM HEPES, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl₂ [4]
  • Substrates: Glucose-1-phosphate (0.25 mM) and glycogen (0.25 mg/mL) [4]
  • Inhibitor Solution: this compound dissolved in DMSO
  • Detection Reagent: Fluorometric detection kit (e.g., BioVision Glycogen Phosphorylase Activity Assay Kit) [3]
  • Equipment: Microplate reader capable of fluorescence measurements (538/587 nm)
3.1.3 Procedure
  • Enzyme Preparation: Dilute rabbit muscle GPa to 0.38 U/mL in assay buffer [4].
  • Inhibitor Incubation: Mix 50 μL of enzyme solution with 10 μL of this compound solution (varying concentrations) or DMSO control, incubate for 15 minutes at room temperature [4].
  • Reaction Initiation: Add 45 μL of substrate solution containing glucose-1-phosphate (0.25 mM) and glycogen (0.25 mg/mL) in assay buffer.
  • Incubation: Maintain the reaction for 30 minutes at 37°C [4].
  • Detection: Add 130 μL of fluorogenic detection mixture according to kit manufacturer's instructions.
  • Measurement: Read fluorescence at Ex/Em = 538/587 nm after 30 minutes incubation.
  • Calculation: Determine GP activity from G1P standard curve. One mole of G1P corresponds to cleavage of one mole of glucose from glycogen [3].
Crystallographic Studies of GP-Indirubin-5-sulfonate Complex
3.2.1 Principle

X-ray crystallography reveals the structural basis of inhibitor binding at the atomic level, providing insights for rational drug design [2].

3.2.2 Procedure
  • Protein Crystallization: Purify GPb and crystallize using vapor diffusion methods.
  • Complex Formation: Soak GPb crystals in cryo-protectant solution containing 1 mM this compound for 24 hours [2].
  • Data Collection: Flash-cool crystals in liquid nitrogen and collect X-ray diffraction data at synchrotron sources.
  • Structure Determination: Solve the crystal structure at 2.3 Å resolution using molecular replacement with native GPb as search model [2].
  • Analysis: Identify binding interactions, hydrogen bonds, and conformational changes induced by inhibitor binding.

Data Analysis and Interpretation

Inhibition Kinetics and Selectivity Assessment

Table 2: Comparative Inhibition Profile of this compound Across Various Kinases

Target Enzyme Inhibition Constant Cellular Function Therapeutic Implications
Glycogen Phosphorylase b 13.8 μM Glycogen breakdown Type 2 diabetes
CDK2/Cyclin A 35 nM (IC₅₀) Cell cycle progression Cancer therapeutics
CDK5/p25 5-50 nM (IC₅₀) Neuronal function Alzheimer's disease
GSK-3β 5-50 nM (IC₅₀) Glycogen metabolism, tau phosphorylation Alzheimer's disease, diabetes

When analyzing inhibition data, researchers should note this compound's significantly higher potency against CDKs and GSK-3β compared to glycogen phosphorylase [2] [5]. This selectivity profile is crucial for interpreting cellular effects and designing targeted therapeutics. The synergistic inhibition with glucose should be quantified using combination index methods, with values <1 indicating synergy [2].

Structural Analysis Guidelines
  • Compare the GPb-Indirubin-5-sulfonate complex with other inhibitor-bound structures (caffeine, flavopiridol) to identify conserved binding features [2]
  • Analyze intercalation geometry between Phe285 and Tyr613 residues
  • Evaluate sulfonate group interactions with the phosphate-binding site
  • Assess conformational changes in the 280s loop that blocks catalytic site access

Glycogen Phosphorylase in Glucose Metabolism and Inhibition Pathways

The following diagram illustrates glycogen phosphorylase's role in glucose metabolism and the points of inhibition by this compound and other regulatory effectors:

GP_pathway cluster_legend Inhibition/Activation Legend Glycogen Glycogen G1P G1P Glycogen->G1P Glycogenolysis G6P G6P G1P->G6P Phosphoglucomutase Glucose Glucose G6P->Glucose Glucose-6-phosphatase GPb GPb GPa GPa GPb->GPa Phosphorylation (PhK, Ca²⁺) GPa->GPb Dephosphorylation (PP1) Inhibited Inhibited Activated Activated Intermediate Intermediate Indirubin This compound Indirubin->GPb Binds inhibitor site (Ki=13.8 μM) Caffeine Caffeine Caffeine->GPb Binds inhibitor site Glucose_eff Glucose Glucose_eff->GPa Allosteric inhibitor CP91149 CP-91149 CP91149->GPa Binds novel allosteric site AMP AMP AMP->GPb Allosteric activation

This pathway illustrates how This compound targets the inhibitor binding site of glycogen phosphorylase, similarly to caffeine, to reduce glucose production from glycogen. The diagram highlights key regulatory mechanisms, including allosteric activation by AMP and inhibition by glucose, providing context for this compound's mechanism within the broader regulatory network [2] [4].

Troubleshooting and Technical Considerations

Experimental Optimization
  • Enzyme Source Selection: Rabbit muscle GP shows high homology (≈80%) to human isoforms but consider species-specific differences in inhibitor sensitivity [4]
  • Temperature Optimization: 37°C provides optimal activity while maintaining enzyme stability [4]
  • DMSO Concentration: Maintain consistent DMSO concentrations (<1% v/v) across all samples to avoid solvent effects on enzyme activity
  • Signal Linearity: Verify fluorescence signal remains in linear range for accurate activity calculations
Artifact Prevention
  • Inner Filter Effect: For highly colored compounds like indirubin derivatives, measure absorbance at excitation/emission wavelengths and dilute samples if necessary
  • Compound Aggregation: Test for colloidal aggregation at higher concentrations using detergent supplementation
  • Light Sensitivity: Protect indirubin derivatives from photodegradation during experiments

Research Applications and Future Directions

This compound serves as a valuable chemical probe for investigating glycogen metabolism regulation and as a lead compound for developing more potent GP inhibitors. Current research applications include:

  • Structure-Activity Relationship (SAR) Studies: Using the compound as a scaffold for designing analogs with improved potency and selectivity [2]
  • Combination Therapies: Exploring synergistic effects with other GP inhibitors or glucose-lowering agents [2] [4]
  • Type 2 Diabetes Research: Investigating hepatic glucose production mechanisms and potential therapeutic interventions [4]
  • Kinase Selectivity Profiling: Understanding the structural determinants of selectivity between CDKs, GSK-3β, and glycogen phosphorylase [5]

References

Indirubin-5-sulfonate experimental protocol for CDK2 binding studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Biochemical Data

The table below summarizes key inhibitory data for indirubin-5-sulfonate against CDK2 and related kinases.

Kinase Target IC₅₀ (nM) Experimental Context
CDK2/Cyclin A 35 In vitro kinase assay [1]
CDK2/Cyclin E 150 In vitro kinase assay [1]
CDK1/Cyclin B 55 In vitro kinase assay [1]
CDK5/p35 65 In vitro kinase assay [1]
Glycogen Phosphorylase b (GPb) ~13,800 Kinetic analysis (Kᵢ) [2]

Experimental Protocol: Key Steps and Considerations

The core methodology for structural binding studies involves obtaining crystal structures of the CDK2-inhibitor complex [3].

  • Complex Formation: Co-crystallize monomeric, inactive CDK2 or the active, phosphorylated CDK2-cyclin A complex with this compound [3].
  • Structure Determination: Use X-ray diffraction to solve the three-dimensional structure of the complex. The study by the authors of [3] achieved a high-resolution structure.
  • Structure Analysis: Analyze the binding mode of the inhibitor, focusing on:
    • Hydrogen bonding between the inhibitor's sulfonate group and the kinase's phosphate-binding site [3].
    • Hydrophobic interactions and van der Waals forces within the enzyme's adenine binding pocket [3].
  • Critical Consideration - Template Choice: A key finding is that the structure of monomeric CDK2 is an incomplete template for inhibitor design. Significant conformational changes occur upon activation by cyclin binding and phosphorylation, particularly in the glycine loop and the environment of the ATP-ribose site. For accurate design, studies should use the active CDK2-cyclin A complex [3].

Experimental Workflow and Binding Analysis

The following diagrams outline the experimental workflow and the structural findings from the crystallographic studies.

workflow Experimental Workflow for CDK2-Indirubin Binding Study start Start Study prep Protein & Complex Preparation start->prep crystal Crystallization prep->crystal data X-ray Data Collection crystal->data solve Structure Solution & Refinement data->solve analyze Binding Mode Analysis solve->analyze compare Compare Active vs Inactive CDK2 Binding analyze->compare

Diagram 1: A high-level workflow for conducting a structural binding study of this compound and CDK2 using X-ray crystallography.

binding Key Structural Findings from Crystallography CDK2 Activation CDK2 Activation Structural Changes Structural Changes CDK2 Activation->Structural Changes causes Glycine Loop Movement Glycine Loop Movement Structural Changes->Glycine Loop Movement Phosphate Binding Site Alteration Phosphate Binding Site Alteration Structural Changes->Phosphate Binding Site Alteration N-terminal Domain Rotation N-terminal Domain Rotation Structural Changes->N-terminal Domain Rotation This compound This compound Binds Adenine Pocket Binds Adenine Pocket This compound->Binds Adenine Pocket interacts in Interacts with Phosphate Site Interacts with Phosphate Site This compound->Interacts with Phosphate Site via Sulfonate Group Use Monomeric CDK2 Use Monomeric CDK2 Limited Design Accuracy Limited Design Accuracy Use Monomeric CDK2->Limited Design Accuracy leads to Template Warning Template Warning Limited Design Accuracy->Template Warning

Diagram 2: A summary of the key structural findings and the critical warning against using only the monomeric, inactive form of CDK2 for inhibitor design.

Application Notes for Researchers

  • Template Selection is Critical: For structure-based drug design, using the active, cyclin-bound form of CDK2 is essential. The inactive monomeric form does not accurately represent the conformation of the active site, particularly the glycine loop, which could lead to poorly designed inhibitors [3].
  • Synergistic Effects: Research on the same compound binding to Glycogen Phosphorylase b showed a synergistic inhibitory effect with glucose [2]. This suggests that exploring combination therapies could be a fruitful avenue in oncology research.
  • Selectivity Profiling: While this compound is potent against CDK2, it also inhibits other CDKs and GSK-3β [1]. Comprehensive selectivity profiling is necessary to understand its mechanism of action and potential off-target effects.

Limitations and Future Directions

  • Methodology Focus: The available literature primarily details the crystallographic approach. Full protocols for complementary techniques like kinetic analysis (IC₅₀ determination) are not detailed in the search results.
  • Beyond Crystallography: A complete experimental protocol would ideally integrate other methods, such as isothermal titration calorimetry (ITC) to study binding thermodynamics and kinetic assays to determine inhibition constants (Kᵢ).

I hope this detailed protocol and application note provides a solid foundation for your research. Should you require further elaboration on a specific experimental section, please feel free to ask.

References

Indirubin-5-sulfonate in metabolic imaging of mitochondria

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile of Indirubin-5-Sulfonate

The table below summarizes the known biochemical interactions of this compound, which are relevant to its potential effects on cellular metabolism.

Target / Parameter Description / Value Experimental Context Citation
Glycogen Phosphorylase b (GPb) Inhibition Constant (Ki) = 13.8 ± 0.2 µM Rabbit muscle GPb; acts synergistically with glucose. [1]
Glycogen Phosphorylase a (GPa) Inhibition Constant (Ki) = 57.8 ± 7.1 µM Rabbit muscle GPa. [1]
Cyclin-Dependent Kinase 2 (CDK2) Half-Maximal Inhibitory Concentration (IC50) = 35 nM Purified enzyme assay. [1]
Binding Site on Glycogen Phosphorylase Purine inhibitor site Crystal structure (2.3 Å) shows intercalation between Phe285 and Tyr613. [1]
General Kinase Inhibition ATP-competitive inhibitor Binds to the ATP site of kinases like CDK2; a property shared by the indirubin class. [2]

Proposed Workflow for Mitochondrial Imaging

Given the lack of direct protocols, the following diagram outlines a conceptual research pathway to investigate the effects of this compound on mitochondria, based on its known targets and similar research strategies.

Proposed Workflow for Mitochondrial Imaging Research Start Start: Treat Cells with This compound MOA Mechanism of Action Analysis Start->MOA Sub1 Inhibit Kinases (e.g., GSK-3β, CDKs) MOA->Sub1 Sub2 Alter Metabolic Signaling (PI3K/AKT, MAPK) MOA->Sub2 MitochondrialPhenotype Mitochondrial Phenotype Assessment Sub1->MitochondrialPhenotype Sub2->MitochondrialPhenotype Sub3 Measure Membrane Potential (ΔΨm) with JC-1 or TMRM MitochondrialPhenotype->Sub3 Sub4 Quantify ROS Production with MitoSOX Red MitochondrialPhenotype->Sub4 Sub5 Image Morphology & Dynamics with Mitotracker Probes MitochondrialPhenotype->Sub5 Validation Functional Validation Sub3->Validation Sub4->Validation Sub5->Validation Sub6 Measure OCR (ATP Production) via Seahorse Analyzer Validation->Sub6 End Integrate Data & Conclude on Mitochondrial Function Sub6->End

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments outlined in the workflow.

Protocol 1: Kinase Inhibition Assay to Confirm Target Engagement

This protocol validates the primary mechanism of action of this compound.

  • Objective: To confirm that this compound inhibits its intended kinase targets (e.g., GSK-3β, CDKs) in a cellular context.
  • Materials:
    • This compound (e.g., Tocris Bioscience, #2845), reconstituted in DMSO.
    • Cell line of interest (e.g., HEK-293, HeLa).
    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
    • Antibodies for phospho-specific substrates of the target kinase (e.g., anti-phospho-GSK-3β Ser9) and total protein.
  • Method:
    • Cell Treatment: Seed cells in 6-well plates. The next day, treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 2-6 hours.
    • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Western Blotting: Determine protein concentration in the supernatant. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with phospho-specific and total antibodies to assess kinase inhibition. Reduced phosphorylation of the substrate indicates successful target engagement [2].
Protocol 2: Imaging Mitochondrial Membrane Potential (ΔΨm)

This is a foundational protocol for assessing mitochondrial health, which can be applied after treatment with this compound.

  • Objective: To determine if treatment with this compound alters the mitochondrial membrane potential.
  • Materials:
    • JC-1 dye (5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) or TMRM (Tetramethylrhodamine, Methyl Ester).
    • Live-cell imaging medium.
    • Confocal microscope or fluorescence plate reader.
  • Method:
    • Cell Preparation: Seed cells onto glass-bottom dishes or multi-well plates. After treatment with this compound, load cells with JC-1 (2 µM) or TMRM (50 nM) in pre-warmed imaging medium for 30 minutes at 37°C.
    • Washing: Gently wash cells twice with fresh medium to remove excess dye.
    • Image Acquisition: Image live cells immediately.
      • For JC-1: Use 488 nm excitation. Monitor emission at 530 nm (green, monomeric form, indicates depolarized mitochondria) and 590 nm (red, J-aggregate form, indicates hyperpolarized mitochondria). The red/green fluorescence ratio is a quantitative measure of ΔΨm.
      • For TMRM: Use 543 nm excitation and 565-625 nm emission. A decrease in fluorescence intensity indicates a loss of ΔΨm.
    • Analysis: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity in the mitochondrial regions of multiple cells.

Future Research Directions

To firmly establish this compound as a tool for mitochondrial metabolic imaging, future work should focus on:

  • Direct Probe Development: Designing a derivative of this compound that is conjugated to a fluorophore, enabling direct visualization of its localization.
  • Metabolic Flux Analysis: Combining imaging with real-time metabolic assays (like the Seahorse XF Analyzer) to directly correlate any observed mitochondrial morphological changes with functional parameters such as Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) [3].
  • Investigation of Secondary Pathways: Exploring how its primary kinase inhibition affects downstream mitochondrial regulators, such as the PI3K/AKT pathway, which is known to be modulated by other indirubin derivatives [3] [4].

References

Application Notes and Protocols for Indirubin and its Derivatives in Cellular Assays

Author: Smolecule Technical Support Team. Date: February 2026

Target Audience: Researchers, scientists, and drug development professionals

Introduction and Safety Notice

Indirubin, a 3,2'-bisindole isomer, has been identified as the active principle in traditional Chinese medicine preparations like Danggui Longhui Wan, used for treating chronic myelocytic leukemia (CML) [1]. It represents a novel lead structure with potent inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [1]. While most clinical and preclinical data exists for indirubin and other derivatives, this document provides a framework for applying this knowledge to research on Indirubin-5-sulfonate.

Critical Safety Notice: Clinical use of oral Indigo naturalis formulations (which contain indirubin) has been associated with serious adverse effects, including hepatic dysfunction, abdominal pain, nausea, headache, and severe conditions like pulmonary arterial hypertension [2]. Cases of phlebitis-induced colitis and ischemic lesions of the colonic mucosa have also been reported [2]. Therefore, the use of these compounds should be restricted to controlled research environments and not used outside of clinical trials [2].

Quantitative Data Summary for Assay Design

The following tables summarize key quantitative data from studies on indirubin and its derivatives to guide your experimental design.

Table 1: Inhibition of Key Kinase Targets by Indirubin Derivatives
Compound Name Target Kinase IC₅₀ Value Experimental Context Citation
Indirubin derivative LDD-1819 GSK-3β 5.46 nM In vitro kinase assay [3]
Indirubin derivative LDD-1819 Aurora Kinase A 222 nM In vitro kinase assay [3]
Indirubin (parent compound) CDK1/Cyclin B ~ 5-10 µM * In vitro kinase assay [1]
Indirubin (parent compound) CDK2/Cyclin A ~ 5-10 µM * In vitro kinase assay [1]
Indirubin (parent compound) CDK5/p25 ~ 5-10 µM * In vitro kinase assay [1]

*Note: Specific IC₅₀ values for the parent indirubin were not provided in the search results, but it was characterized as a potent inhibitor in the low micromolar range [1].

Table 2: Cellular Activity and Cytotoxicity of Indirubin Derivatives
Compound Name Cell Line / Model Effect / Activity Concentration Range Citation
Indirubin 3T3-L1 preadipocytes Promotes adipocyte differentiation via PPARγ activation 1 nM - 10 µM [4]
Indirubin Mature 3T3-L1 adipocytes Reduces lipid accumulation; increases glucose uptake 1 nM - 1 µM [4]
Indirubin derivative LDD-1819 hTERT fibroblasts (normal) Lower cytotoxicity > 10 µM (approx.) [3]
Indirubin derivative LDD-1819 HCT116 colon cancer cells Selective cytotoxicity ~ 2.5 - 20 µM (approx.) [3]
Indirubin derivative LDD-1819 MDA-MB-231 breast cancer cells Selective cytotoxicity (less than in HCT116) ~ 5 - 20 µM (approx.) [3]
Indirubin Clinical CML patients (Danggui Longhui Wan) Complete or partial remission 150 - 450 mg/day (oral) [1]

Mechanism of Action and Signaling Pathways

Indirubin and its derivatives exert their primary effects through the inhibition of key kinases involved in cell cycle progression and signaling.

G cluster_cell_cycle Cell Cycle & Proliferation Effects cluster_metabolism Metabolic & Differentiation Effects Indirubin Indirubin CDK_Inhibition Inhibition of CDKs (CDK1, CDK2, CDK5) Indirubin->CDK_Inhibition GSK3B_Inhibition Inhibition of GSK-3β Indirubin->GSK3B_Inhibition AK_Inhibition Inhibition of Aurora Kinase A Indirubin->AK_Inhibition C1 G1/S Phase Arrest CDK_Inhibition->C1 C2 Induction of Apoptosis CDK_Inhibition->C2 C3 Reduced Tumorigenicity CDK_Inhibition->C3 M1 Adipocyte Differentiation GSK3B_Inhibition->M1 M2 Increased Glucose Uptake GSK3B_Inhibition->M2 M3 Reduced Lipid Accumulation GSK3B_Inhibition->M3

Diagram Title: Primary Mechanisms and Effects of Indirubin

Detailed Experimental Protocols

Protocol: Cell Viability and Cytotoxicity Assay (MTT)

This protocol is adapted from studies using indirubin derivatives to assess cell viability and selective cytotoxicity against cancer cell lines [3] [4].

Materials:

  • Cell Lines: hTERT immortalized fibroblasts (as normal cell control), HCT116 colon carcinoma cells, MDA-MB-231 breast carcinoma cells.
  • Test Compound: this compound (prepare a 10 mM stock solution in DMSO).
  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), antibiotic-antimycotic solution, Cell Count Reagent SF (MTT reagent), DMSO.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of (5.0 \times 10^3) cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C under 5% CO₂ to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be equal in all wells (e.g., 0.1-0.5%). Add 10 µL of each concentration to the respective wells. Include a vehicle control (medium with DMSO only).
  • Incubation: Incubate the plates for 24 hours (or desired time frame, e.g., 48-72 hours) in a CO₂ incubator.
  • Viability Measurement: Add 10 µL of MTT reagent to each well. Incubate for 1-4 hours at 37°C.
  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.
Protocol: Adipocyte Differentiation in 3T3-L1 Cells

This protocol evaluates the compound's effect on PPARγ activation via adipocyte differentiation, adapted from a study on indirubin [4].

Materials:

  • Cell Line: 3T3-L1 preadipocytes (JCRB Cell Bank).
  • Test Compound: this compound.
  • Differentiation Mixture: 0.25 mM isobutyl-methylxanthine (IBMX), 1 µM dexamethasone, 1.7 µM insulin in DMEM with 10% FBS.
  • Staining Reagent: Oil-Red-O (ORO) working solution (3 mg/mL in 60% 2-propanol).
  • Antagonist: GW9662 (PPARγ antagonist) for mechanism confirmation.

Procedure:

  • Cell Culture: Grow 3T3-L1 preadipocytes to confluence in DMEM supplemented with 10% FBS.
  • Induction of Differentiation: Two days post-confluence (Day 0), switch the medium to the differentiation mixture with or without this compound. For antagonist studies, pre-treat cells with GW9662 before adding the test compound.
  • Medium Replacement: After 48-72 hours (Day 2 or 3), replace the medium with DMEM containing 10% FBS and insulin (1.7 µM), with or without the test compound.
  • Maintenance: Refresh the medium every 2-3 days.
  • Analysis on Day 7-10:
    • Oil-Red-O Staining: Fix cells with 10% formaldehyde for 1 hour at room temperature. Stain with ORO working solution for 1 hour at 37°C. Examine lipid accumulation under an optical microscope.
    • Quantification: Extract stained lipid droplets with 100% 2-propanol and measure the absorbance at 510 nm.
Protocol: Glucose Uptake Assay in Mature Adipocytes

This protocol measures the compound's ability to enhance insulin sensitivity [4].

Materials:

  • Fully differentiated 3T3-L1 adipocytes (from Protocol 4.2, Day 7-10).
  • Glucose Assay Kit.
  • Serum-free DMEM.

Procedure:

  • Differentiation and Treatment: Fully differentiate 3T3-L1 cells and treat them with this compound for 4 days during the maturation phase.
  • Starvation: Wash the cells with D-PBS(-) and incubate in serum-free DMEM for 3 hours.
  • Glucose Measurement: Collect the cell culture medium at specific time points. Determine the glucose concentration using a Glucose Assay Kit according to the manufacturer's instructions. The rate of glucose disappearance from the medium correlates with cellular glucose uptake.

Experimental Workflow for Comprehensive Profiling

The following diagram outlines a suggested workflow for profiling this compound.

G Start Start Step1 In Vitro Kinase Assays Start->Step1 Step2 Cellular Viability Screening Step1->Step2  Determine IC₅₀ Step3 Functional Phenotypic Assays Step2->Step3  Establish EC₅₀ & CC₅₀ Step4 Mechanistic Validation Step3->Step4  Confirm Phenotype A1 Adipocyte Differentiation Step3->A1 A2 Glucose Uptake Step3->A2 A3 Apoptosis Markers (e.g., Cleaved PARP) Step3->A3 End End Step4->End M1 Target Engagement (e.g., PPARγ Binding) Step4->M1 M2 Pathway Analysis (Western Blot, qPCR) Step4->M2

Diagram Title: Workflow for Profiling this compound

References

Indirubin-5-sulfonate two-photon excitation imaging parameters

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Indirubin Derivatives for Cellular Imaging

Indirubin and its sulfonated derivatives have emerged as promising tools for functional cellular imaging, particularly for monitoring oxygen levels and metabolic activity using two-photon microscopy.

Known Imaging Parameters for Indirubin Derivatives

The table below summarizes the key photophysical and imaging parameters identified from recent studies.

Parameter Value / Description Context and Notes
Two-Photon Excitation Wavelength 720 - 750 nm Used for exciting brominated indirubin derivatives in living cells [1].
Primary Imaging Modality PLIM (Photoluminescence Lifetime Imaging) & FLIM (Fluorescence Lifetime Imaging) [1] Lifetime imaging is crucial for functional sensing.
Key Functional Readout Phosphorescence Lifetime (PLIM) Lifetime is sensitive to oxygen concentration [1].
Lifetime under Normoxia ~62 ns Measured in living cells [1].
Lifetime under Hypoxia ~107 ns Measured in living cells; demonstrates high oxygen sensitivity [1].
Reported Application Oxygen consumption sensing & defining metabolic regions/mitochondria [1] Uses brominated indirubin derivatives.
Experimental Workflow for Oxygen and Metabolic Imaging

The following diagram outlines the key steps for using these probes in a live-cell imaging experiment:

G A 1. Probe Preparation B 2. Cell Staining A->B A1 Prepare stock solution of indirubin derivative (e.g., in DMSO) C 3. Two-Photon Imaging B->C B1 Incubate live cells with the probe solution D 4. Data Acquisition C->D C1 Mount sample on microscope E 5. Data Analysis D->E D1 Collect time-resolved photons using TCSPC detector E1 Fit lifetime decay curves to calculate tau (τ) A2 Dilute in cell culture medium to working concentration B2 Wash to remove excess probe C2 Set two-photon excitation wavelength to 720-750 nm D2 Record images under normoxic and hypoxic conditions E2 Generate lifetime maps and correlate with oxygen levels

Detailed Protocol for FLIM/PLIM with Indirubin Probes

Part 1: Cell Preparation and Staining

  • Cell Culture: Plate adherent cells (e.g., U2OS or primary neurons) onto glass-bottom dishes suitable for microscopy.
  • Probe Stock Solution: Prepare a concentrated stock solution of the indirubin derivative (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Aliquot and store at -20°C.
  • Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium. The final DMSO concentration should not exceed 0.1-0.5% to avoid cytotoxicity. The optimal working concentration must be determined empirically but can start in the 5-20 µM range based on studies with similar compounds [2].
  • Staining: Replace the culture medium in the dish with the staining solution. Incubate for the required time (e.g., 30-60 minutes) at 37°C and 5% CO₂.
  • Washing: After incubation, gently wash the cells 2-3 times with fresh, pre-warmed culture medium or imaging buffer to remove any non-specific background signal.

Part 2: Two-Photon FLIM/PLIM Data Acquisition

  • Microscope Setup: Use a two-photon microscope equipped with a tunable Ti:Sapphire laser and a time-correlated single-photon counting (TCSPC) module for lifetime imaging [1].
  • Excitation Wavelength: Set the two-photon excitation wavelength to the 720-750 nm range [1].
  • Emission Detection: Configure the detectors with appropriate bandpass filters to collect the emission signal from the indirubin probe. The specific emission maximum for the 5-sulfonate derivative should be confirmed experimentally.
  • Lifetime Image Acquisition:
    • Focus on cells with clear signal and healthy morphology.
    • Acquire lifetime images with sufficient photon counts (e.g., 1000-10,000 photons at the peak for a good fit) at the desired spatial and temporal resolution.
    • To create an oxygen calibration, record images under defined conditions:
      • Normoxia: 21% O₂ (atmospheric)
      • Hypoxia: Use a controlled environmental chamber on the microscope to perfuse the cells with a gas mixture containing 1-5% O₂, or add a chemical oxygen scavenger to the medium.

Part 3: Data Analysis

  • Lifetime Calculation: Fit the fluorescence/phosphorescence decay curve for each pixel in the image using specialized software (e.g., SPCImage, SymPhoTime). A double or triple exponential decay model is often used.
  • Generate Lifetime Maps: Create false-color images based on the calculated lifetime values (tau, τ). This allows for visual assessment of lifetime distribution across the cell.
  • Quantify Oxygen Sensitivity: Compare the average lifetime values from regions of interest (ROIs) under normoxic and hypoxic conditions. The significant increase in lifetime (e.g., from ~62 ns to ~107 ns as seen with bromo-indirubin) confirms oxygen sensitivity [1].

Important Considerations and Future Directions

  • Probe Solubility and Localization: The sulfonate group in indirubin-5-sulfonate increases water solubility, which is beneficial for staining in aqueous environments [1] [3]. However, cellular uptake and subcellular localization (e.g., mitochondrial targeting) need to be characterized for each new derivative.
  • Parameter Optimization: The laser power, gain, and acquisition time must be optimized for your specific microscope setup and cell type to avoid photodamage and ensure a good signal-to-noise ratio.
  • Beyond Oxygen Sensing: Indirubin's core structure interacts with key cellular kinases like GSK-3β and CDKs [2] [4]. This suggests that its derivatives could be developed into multiplexed sensors that report on both metabolic state (via lifetime) and specific signaling pathway activities.

References

Indirubin-5-sulfonate in cyclin-dependent kinase research applications

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile and Research Applications

Indirubin-5-sulfonate is a bis-indole derivative and a potent ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [1] [2]. Its primary research application lies in investigating cell cycle regulation, apoptosis, and abnormal tau protein phosphorylation.

The table below summarizes its half-maximal inhibitory concentration (IC50) values against various kinase targets, which reflect its high potency at the nanomolar level [2].

Kinase Target IC50 Value (nM)
CDK1/cyclin B 55 nM
CDK2/cyclin A 35 nM
CDK2/cyclin E 150 nM
CDK4/cyclin D1 300 nM
CDK5/p35 65 nM
GSK-3β Inhibitory activity confirmed [2]

The following diagram illustrates the primary signaling pathways modulated by this compound in cellular models, leading to its observed research outcomes.

G cluster_pathway1 Direct Kinase Inhibition cluster_pathway2 Downstream Signaling Effects (e.g., Ovarian Cancer Cells) Indirubin Indirubin CDK1 CDK1/cyclin B Indirubin->CDK1 Inhibits CDK2 CDK2/cyclin A,E Indirubin->CDK2 Inhibits CDK5 CDK5/p35 Indirubin->CDK5 Inhibits GSK3b GSK-3β Indirubin->GSK3b Inhibits STAT3 STAT3 Phosphorylation Indirubin->STAT3 Suppresses G2/M Arrest G2/M Arrest CDK1->G2/M Arrest  Leads to G1/S Arrest G1/S Arrest CDK2->G1/S Arrest  Leads to ProSurvival Pro-survival Proteins (e.g., Bcl-xL, Cyclin D1) STAT3->ProSurvival Downregulates Apoptosis Pro-apoptotic Proteins (e.g., Bax, Cleaved Caspase-3) STAT3->Apoptosis Upregulates Reduced Viability Reduced Viability ProSurvival->Reduced Viability Apoptosis->Apoptosis

Experimental Protocols

Here are detailed methodologies for key experiments using this compound, adapted from published research on similar indirubin compounds.

Protocol 1: Cell Viability and Proliferation Assay

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines [3].

  • Objective: To assess the inhibition of cell viability and proliferation after treatment with this compound.
  • Materials:
    • Cancer cell lines (e.g., ovarian cancer A2780, OVCAR3).
    • This compound (dissolved in DMSO).
    • Cell Counting Kit-8 (CCK-8) or MTT reagent.
    • 96-well cell culture plates, CO₂ incubator, microplate reader.
  • Procedure:
    • Seed Cells: Harvest and count cells. Seed them into a 96-well plate at a density of 2 × 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cell attachment.
    • Treat with Compound: Prepare serial dilutions of this compound in medium. Treat the cells with a concentration range (e.g., 0.5 µM to 20 µM). Include a negative control (DMSO vehicle only) and a blank control (medium only). Use at least triplicates for each concentration.
    • Incubate: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
    • Add CCK-8 Reagent: At the end of the incubation, add 10 µL of CCK-8 solution directly to each well. Incubate the plate for 1-4 hours at 37°C.
    • Measure Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.
    • Calculate Viability: Calculate the percentage of cell viability relative to the DMSO control. The half-maximal inhibitory concentration (IC50) can be determined using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol detects early and late apoptosis induced by this compound [3].

  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
  • Materials:
    • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide (PI)).
    • Flow cytometer, binding buffer, 6-well plates.
  • Procedure:
    • Treat and Harvest: Seed cells in 6-well plates. After 24 hours, treat with this compound at relevant concentrations (e.g., IC50, 2xIC50) for 48-72 hours. Harvest both adherent and floating cells by gentle trypsinization and combine them in a centrifuge tube.
    • Wash Cells: Pellet the cells by centrifugation at 300 × g for 5 minutes. Wash once with cold PBS.
    • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 × 10⁵ cells/100 µL.
    • Stain Cells: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.
    • Analyze by Flow Cytometry: Within one hour, add 400 µL of Binding Buffer to each tube and analyze by flow cytometry. Use untreated and single-stained controls to set up compensation and quadrants.
Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol analyzes changes in key signaling proteins and phosphorylation events [3].

  • Objective: To detect the expression levels of phosphorylated STAT3, downstream proteins, and apoptosis markers.
  • Materials:
    • RIPA Lysis Buffer with protease and phosphatase inhibitors.
    • BCA Protein Assay Kit.
    • SDS-PAGE gel, nitrocellulose/PVDF membrane, ECL reagent.
    • Primary antibodies (e.g., p-STAT3 (Tyr705), t-STAT3, Bcl-xL, Bax, Cleaved Caspase-3, β-actin).
    • HRP-conjugated secondary antibodies.
  • Procedure:
    • Treat and Lyse Cells: Treat cells in culture flasks with this compound. After treatment, place the flasks on ice, wash with cold PBS, and add RIPA Lysis Buffer to harvest the cells. Incubate on ice for 30 minutes, then centrifuge at 13,000 × g for 15 minutes at 4°C.
    • Quantify Protein: Collect the supernatant and determine protein concentration using the BCA assay.
    • Prepare and Load Samples: Mix equal amounts of protein with 2X Laemmli loading buffer, boil at 100°C for 5-10 minutes. Load samples and a protein ladder onto an SDS-PAGE gel.
    • Electrophoresis and Transfer: Run the gel at constant voltage until the dye front reaches the bottom. Transfer the proteins from the gel to a nitrocellulose membrane.
    • Block and Incubate with Antibodies: Block the membrane with 5% non-fat milk for 1 hour. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Visualize: Detect the protein bands using an ECL substrate and imaging system.

Key Research Insights

  • Mechanism of Action: this compound functions by competing with ATP for binding in the catalytic pocket of CDKs and GSK-3β [1] [4]. Structural studies show that its binding mode is conserved between inactive monomeric CDK2 and the active CDK2-cyclin A complex, though conformational changes in the active kinase can affect inhibitor affinity [4].
  • Relevance to Neurodegeneration: By inhibiting GSK-3β and CDK5/p25—two kinases responsible for the abnormal hyperphosphorylation of the tau protein—this compound and related compounds can reduce tau phosphorylation at sites specific to Alzheimer's disease, highlighting their potential in neurodegenerative disease research [1].

Important Research Considerations

  • Solubility and Storage: this compound is typically dissolved in DMSO for stock solutions. Store as recommended by suppliers (often at room temperature or 4°C, protected from light). Always perform a vehicle control in experiments.
  • Cellular vs. Biochemical Assays: The high potency observed in biochemical kinase assays (low nM IC50) may not directly translate to cellular contexts, where effective concentrations are often in the micromolar range due to factors like cell permeability and metabolism [2] [3].
  • Specificity: While a potent CDK/GSK-3β inhibitor, always confirm its selectivity profile for your specific experimental system, as it may affect other related kinases.

References

reducing non-specific binding of Indirubin-5-sulfonate in assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Binding of Indirubin-5-sulfonate

Non-specific binding often occurs because a compound can interact with multiple, structurally similar biological targets. The quantitative data below on this compound's binding to different enzymes illustrates this principle clearly.

Table 1: Documented Binding Affinities of this compound

Target Protein Inhibition Constant (Kᵢ or IC₅₀) Binding Site Reference / Assay Context
Cyclin-dependent kinase 2 (CDK2) IC₅₀ = 35 nM [1] ATP-binding site [1] Crystallographic and kinetic analysis
Glycogen Phosphorylase b (GPb) Kᵢ = 13.8 μM [1] Purine inhibitor site (ATP-binding site) [1] Crystallographic and kinetic analysis
Glycogen Phosphorylase a (GPa) Kᵢ = 57.8 μM [1] Purine inhibitor site (ATP-binding site) [1] Kinetic analysis

The data shows that this compound is a potent inhibitor of CDK2 but also binds to Glycogen Phosphorylase (GP) at the same site as other inhibitors like caffeine and flavopiridol [1]. This suggests a potential for off-target interactions with other kinases or ATP-binding proteins in your assay system.

Troubleshooting Guide & FAQs

Based on its known binding properties, here are strategies to reduce non-specific binding of this compound.

FAQ 1: Why does this compound exhibit non-specific binding in my assays? The primary reason is its mechanism of action as an ATP-competitive inhibitor [1]. Its structure allows it to intercalate into the ATP-binding pockets of multiple enzymes, such as CDKs and Glycogen Phosphorylase [1]. If your assay system contains other proteins with similar hydrophobic purine-binding sites, this compound may bind to them non-specifically.

FAQ 2: What practical steps can I take to mitigate this issue? You can employ several strategies to improve specificity:

  • Add a Non-specific Carrier Protein: Including ~0.1-1.0 mg/mL Bovine Serum Albumin (BSA) in your assay buffer can sequester a fraction of the compound that might otherwise bind to non-target surfaces or proteins.
  • Optimize Detergent Type and Concentration: Use non-ionic detergents like Tween-20 (e.g., 0.01%-0.1%) or Triton X-100 in your washing and incubation buffers. This helps disrupt hydrophobic interactions that drive non-specific binding.
  • Increase Ionic Strength: Raising the salt concentration (e.g., with 150-300 mM NaCl) in your buffers can shield electrostatic interactions that may contribute to off-target binding.
  • Include a Competitive Molecule: Adding a high concentration (e.g., 1-10 mM) of a non-hydrolyzable ATP analog (like AMP-PNP) to the assay can competitively block this compound from binding to off-target ATP sites [1].
  • Validate with a Negative Control Protein: Always run a control experiment using a well-characterized protein that is not your target (e.g., BSA or another irrelevant kinase) to quantify the level of non-specific binding in your specific assay conditions.

FAQ 3: How should I design experiments to confirm target-specific binding? A robust experimental workflow involves comparing binding under specific and non-specific conditions, as illustrated below.

G Start Start Experiment Prep Prepare Assay System (e.g., purified protein or cell lysate) Start->Prep Divide Divide into Two Conditions Prep->Divide Cond1 Specific Condition Divide->Cond1 Cond2 Non-specific Condition Divide->Cond2 Treat1 Treat with This compound Cond1->Treat1 Treat2 Treat with This compound + excess ATP analog Cond2->Treat2 Measure Measure Binding Signal Treat1->Measure Treat2->Measure Compare Compare Signals Measure->Compare Specific Specific Binding (Signal in Specific Condition) Compare->Specific NonSpecific Non-specific Binding (Signal in Non-specific Condition) Compare->NonSpecific

Experimental Protocol for Binding Validation

This protocol provides a detailed methodology based on the troubleshooting principles above.

Objective: To distinguish specific from non-specific binding of this compound to a target protein. Materials:

  • Purified target protein.
  • This compound (e.g., from a commercial supplier [2]).
  • Appropriate binding assay reagents (e.g., for a fluorescence polarization, SPR, or kinase activity assay).
  • Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Modify with troubleshooting additives as needed.
  • Non-hydrolyzable ATP analog (e.g., AMP-PNP).
  • BSA and Tween-20.

Method:

  • Prepare Assay Buffer: Create a base buffer. Just before use, you may add BSA (0.1 mg/mL final concentration) and Tween-20 (0.05% v/v final concentration).
  • Set Up Conditions:
    • Total Binding Tube: Target protein + this compound (in assay buffer).
    • Non-specific Binding Tube: Target protein + this compound + a high concentration (e.g., 1 mM) of AMP-PNP.
    • Background Tube: Assay buffer only + this compound (to control for compound signal).
  • Perform Assay:
    • Incubate all reaction tubes at your desired temperature (e.g., 30°C) for 30-60 minutes to reach equilibrium.
    • Perform measurements according to your chosen detection method (e.g., measure fluorescence, luminescence, or radioactivity).
  • Data Analysis:
    • The signal in the Non-specific Binding Tube represents binding to off-target sites and other non-specific interactions.
    • Specific Binding = (Signal in Total Binding Tube) - (Signal in Non-specific Binding Tube).

The key to managing non-specific binding lies in understanding its origin as an ATP-competitive inhibitor and systematically using buffer additives and competitive molecules to block off-target sites.

References

improving cellular uptake of Indirubin-5-sulfonate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Known Challenges

The table below summarizes the core information on Indirubin-5-sulfonate, which is crucial for understanding its behavior in experiments.

Property Description
Chemical Formula C₁₆H₁₀N₂O₅S [1]
Molecular Weight 342.33 g/mol [1]
Mechanism of Action Primary known target: Cyclin-dependent kinase (CDK) inhibitor (binds to ATP site) [1] [2].
Key Challenge Indirubin derivatives generally suffer from low water solubility due to their planar structure and capacity to form hydrogen bonds and hydrophobic π-interactions, which is a major barrier to cellular uptake [3].
Predicted Water Solubility 0.0639 mg/mL [1]

Strategies to Improve Uptake & Solubility

A key strategy for improving the bioavailability of indirubin compounds is to address their inherent low solubility. The following diagram outlines the logical workflow for this process.

Start Low Solubility of This compound Strategy1 Formulation Strategies Start->Strategy1 Strategy2 Chemical Modification (Not for -5-sulfonate) Start->Strategy2 Approach1 Use Drug Delivery Systems: • Self-microemulsifying systems (S-SMEDDS) • Self-nanoemulsifying systems (SNEDDS) Strategy1->Approach1 Approach2 Employ Solubilizing Agents: • Cyclodextrins • Co-solvents Strategy1->Approach2 Result Improved Solubility & Enhanced Cellular Uptake Strategy2->Result Explore for future derivatives Approach1->Result Approach2->Result

Based on general principles for handling compounds with low solubility, here are some practical approaches:

  • Use of Solubilizing Agents: Co-solvents (e.g., DMSO) are commonly used, but their final concentration in cell culture should be kept low (typically <0.5-1.0%) to avoid cytotoxicity [4]. Cyclodextrins are another option to form inclusion complexes and enhance aqueous solubility.
  • Advanced Formulation Systems: For more advanced in vivo or long-term studies, consider formulating this compound into a supersaturatable self-microemulsifying drug delivery system (S-SMEDDS) or a self-nanoemulsifying drug delivery system (SNEDDS). These systems have been shown to dramatically improve the release and oral bioavailability of other indirubin derivatives [3].
  • Note on Chemical Modification: While creating more soluble derivatives (e.g., adding carboxylate or amide groups) is a successful strategy for the indirubin core structure, this may not be applicable if your research specifically requires the use of the parent This compound compound [3].

Experimental Workflow for Uptake Assessment

To systematically evaluate whether your strategies are working, you can adopt the following experimental workflow. Note that specific protocols for cellular uptake quantification need to be established based on your lab's capabilities.

Step1 1. Treatment Preparation Sub1_1 • Apply solubility strategy • Prepare treatment media • Include vehicle control Step1->Sub1_1 Step2 2. Cell Culture & Viability Assay Sub2_1 Seed appropriate cell line (e.g., 3T3-L1, cancer models) Step2->Sub2_1 Step3 3. Functional Assay Sub3_1 Assess relevant downstream effect (e.g., anti-proliferative effect using CCK-8/EdU assay) Step3->Sub3_1 Step4 4. Target Engagement Analysis Sub4_1 Validate uptake via: • Western Blot (CDK activity) • Molecular Docking studies Step4->Sub4_1 Sub1_2 Confirm compound stability in culture conditions Sub1_1->Sub1_2 Sub1_2->Step2 Proceed if stable Sub2_2 Perform MTT/CCK-8 assay to confirm lack of cytotoxicity Sub2_1->Sub2_2 Sub2_2->Step3 Proceed if non-toxic Sub3_1->Step4

Key Experimental Details from Literature:

  • Cell Culture & Viability: A standard MTT assay can be used to confirm that your formulation of this compound is not cytotoxic at the working concentrations. Cells are treated, then incubated with MTT reagent, and the reduction to formazan is measured at 450 nm [4].
  • Functional Anti-proliferation Assay: The CCK-8 assay is a common method. Seed cells in a 96-well plate, treat with various concentrations of your compound, and after incubation (e.g., 24-72 hours), add the CCK-8 solution. Measure the absorbance at 450 nm after a further incubation to calculate the proliferation rate [5].
  • Target Engagement: Successful cellular uptake and target binding can be inferred by demonstrating inhibition of kinase activity. This is often done by Western Blot to assess changes in the phosphorylation levels of downstream substrates [5]. Molecular docking studies can also be performed to confirm the strong binding affinity of this compound for its primary targets, which supports the biological plausibility of your results [5].

Frequently Asked Questions

Q1: What is the primary mechanism of action of this compound? A1: It is a potent inhibitor of cyclin-dependent kinases (CDKs), which it inhibits by binding to the ATP-binding site of the enzyme, as confirmed by crystallographic studies [1] [2].

Q2: Why is my this compound precipitating in the aqueous cell culture medium? A2: This is a direct result of its low aqueous solubility. To mitigate this, ensure your stock solution is well-dissolved in a suitable solvent like DMSO first, and then add it to the medium while vortexing or sonicating to facilitate dispersion. Keep the final DMSO concentration consistent and low (e.g., 0.5%) across all groups, including controls [4] [3].

Q3: How can I confirm that my treatment is actually being taken up by the cells and not just acting on the surface? A3: Directly measuring intracellular concentration is complex and may require specialized equipment like LC-MS/MS. A practical and widely accepted alternative is to demonstrate a functional biological response that is known to be caused by the compound, such as:

  • Inhibition of cell proliferation.
  • Induction of cell cycle arrest.
  • Changes in the expression of genes regulated by CDKs. Observing these downstream effects provides strong indirect evidence of successful cellular uptake and target engagement [5].

References

optimizing Indirubin-5-sulfonate concentration for hypoxia detection

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Data of Indirubin-5-sulfonate

The table below summarizes the known inhibitory constants of this compound (E226) from a 2004 study [1]. This data is crucial for determining a starting concentration range for your experiments.

Target Enzyme Inhibition Constant (Kᵢ) Inhibition Type & Notes
Glycogen Phosphorylase b (GPb) 13.8 ± 0.2 µM Binds at the purine inhibitor site; acts synergistically with glucose [1].
Glycogen Phosphorylase a (GPa) 57.8 ± 7.1 µM [1]
Cyclin-dependent Kinase 2 (CDK2) IC₅₀ = 35 nM The inhibitor constant (Kᵢ) was not provided; higher binding affinity due to more extensive interactions with the enzyme's active site [1].

Proposed Experimental Workflow for Hypoxia Detection

Since a direct protocol is unavailable, the following workflow outlines a logical approach to develop a hypoxia detection method using this compound, based on general principles of hypoxia biology [2] [3].

G Start Start: Establish Normoxic Baseline A 1. Cell Culture & Hypoxia Induction • Culture relevant cell lines (e.g., cancer cells) • Establish hypoxic conditions (e.g., 1% O₂) using a chamber Start->A B 2. This compound Treatment • Treat cells with a concentration gradient (based on Kᵢ data: e.g., 1 nM to 100 µM) • Include normoxic controls A->B C 3. Signal Detection & Analysis • Method depends on proposed mechanism:  a. Monitor fluorescence change  b. Measure binding to target (e.g., HIF-1α)  c. Assess downstream metabolic effects B->C D 4. Validation • Correlate signal with established hypoxia markers (e.g., HIF-1α immunofluorescence, Pimonidazole adducts) C->D End Output: Optimized Concentration & Protocol D->End

Potential Mechanisms & Detection Methodologies

The value of this compound for hypoxia detection likely hinges on its interaction with the cellular hypoxic response. The diagram below illustrates two potential, testable mechanisms based on known hypoxia biology [2] [3].

G cluster_HIF Core Hypoxia Response Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1 HIF-1α Stabilization (No longer degraded) Hypoxia->HIF1 HIF2 HIF-1α dimerizes with HIF-1β HIF1->HIF2 HIF3 Complex binds to DNA (Hypoxia Response Elements) HIF2->HIF3 Mech1 Mechanism 1: Direct Target Does this compound bind directly to HIF-1α or a related protein? HIF3->Mech1 Potential Interaction Mech2 Mechanism 2: Indirect Reporter Does hypoxia alter cellular uptake, localization, or fluorescence of this compound? HIF3->Mech2 Altered Cellular State Outcome Detectable Signal (e.g., fluorescence shift, enzyme inhibition) Mech1->Outcome Mech2->Outcome

Frequently Asked Questions

  • Q1: What is a logical starting concentration for testing this compound in cell culture?

    • A: Given its nanomolar potency for CDK2 and micromolar potency for Glycogen Phosphorylase, a broad range from 10 nM to 100 µM is recommended for initial dose-response experiments. This will help identify a window where a hypoxia-specific signal appears without excessive cytotoxicity.
  • Q2: The compound has low solubility. How can this be managed?

    • A: This is a common challenge. You can prepare a concentrated stock solution in DMSO (e.g., 10-100 mM) and then dilute it into the cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid solvent toxicity. Using nanocarriers, as discussed in other hypoxia-targeting research [2], is an advanced strategy to improve solubility and delivery.
  • Q3: How can I confirm that my signal is specific to hypoxia and not other stress responses?

    • A: Specificity must be validated experimentally. Always include normoxic controls and hypoxic controls without the compound. Co-stain with well-established hypoxia markers like pimonidazole hydrochloride or antibodies against HIF-1α to confirm that the signal colocalizes with hypoxic regions [3].

A Note on Experimental Strategy

The information from the search results is a starting point. The 2004 study confirms the compound's binding activity [1], while the 2025 articles establish the critical role of HIF-1α and the hypoxic microenvironment as a therapeutic target [2] [3]. Your work will involve bridging this gap by testing the hypothesis that this compound's behavior or signal is modulated by this well-defined pathway.

References

overcoming solubility issues with Indirubin-5-sulfonate

Author: Smolecule Technical Support Team. Date: February 2026

Indirubin-5-sulfonate: Core Properties & Data

The table below summarizes the key quantitative and structural information available for this compound, which is crucial for planning experiments [1].

Property Detail
Chemical Formula C₁₆H₁₀N₂O₅S
Molecular Weight 342.326 g/mol (Monoisotopic: 342.03104213)
IUPAC Name (Z)-2',3-dioxo-1',2'-dihydro-1H,3H-[2,3'-biindolylidene]-5'-sulfonic acid

| Main Targets | • Glycogen phosphorylase, muscle form (PYGM) • Cyclin-dependent kinase 2 (CDK2) - Inhibitor • Cyclin-dependent kinase 1 (CDK1) - Binder • Cyclin-dependent kinase 5 (CDK5) - Inhibitor | | Solubility (Predicted) | 0.0639 mg/mL (in water) [1] |

Troubleshooting Guide: Solubility & Precipitation

Here are common issues and potential solutions for handling this compound in the lab.

Issue Possible Cause Suggested Solution

| Low Solubility in Aqueous Buffers | The sulfonate group improves water solubility over native indirubin, but the core structure remains hydrophobic [2] [3]. | • Start with the solubility-permeation enhancement technologies. • Use DMSO for stock solutions (e.g., 10-100 mM), then dilute into aqueous buffers. Keep final DMSO concentration low (<0.1-1%) to avoid cell toxicity. | | Precipitation upon Dilution | "Solvent-shift" precipitation occurs when organic stock solution is added to aqueous buffer. | • Add the stock solution slowly while vortexing the aqueous buffer vigorously. • Use buffers containing solubilizing agents (e.g., 0.1-1% w/v HP-β-CD) to help maintain compound in solution. | | Unexpectedly Low Bioactivity | Compound may have precipitated in the assay medium, reducing the effective concentration. | • Confirm the compound is in solution visually or by DLS after dilution. • Use a supersaturatable drug delivery system (e.g., S-SMEDDS) to enhance and maintain dissolved fraction [3]. |

Experimental Protocols for Enhanced Bioavailability

Based on strategies successfully used for indirubin derivatives, here are detailed methodologies to improve solubility and delivery.

Protocol 1: Formulating a Supersaturatable Self-Microemulsifying Drug Delivery System (S-SMEDDS)

This system has been shown to significantly improve the oral bioavailability of indirubin derivatives [3].

  • Component Selection: Choose a mixture of oil (e.g., medium-chain triglycerides), surfactant (e.g., Tween 80), and co-surfactant (e.g., PEG-400).
  • Solubility Screening: Dissolve an excess of this compound in each component and shake mixture for 24-48 hours at room temperature. Centrifuge and analyze supernatant by HPLC to determine in which component the drug is most soluble.
  • Construction of Pseudo-Ternary Phase Diagram: Mix the selected oil, surfactant, and co-surfactant at different weight ratios. Titrate these mixtures with water at room temperature under gentle stirring. Visually identify regions of clear, transparent microemulsion.
  • Formulation Optimization: From the microemulsion region of the phase diagram, select a formula with high drug-loading capacity and good stability. The final S-SMEDDS pre-concentrate should be a clear liquid that forms a fine microemulsion ( droplet size < 100 nm) upon gentle agitation in aqueous media.
  • In Vitro Release Test: Fill a capsule with the S-SMEDDS pre-concentrate or add it directly to dissolution media. Use standard USP apparatus to assess drug release profile compared to a plain aqueous suspension.
Protocol 2: Using a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

SNEDDS can enhance oral bioavailability by improving dissolution and absorption [3].

  • Preparation: Dissolve this compound in a blend of oil, surfactant, and co-survent to form a homogeneous pre-concentrate.
  • Dispersion Test: Dilute a small amount (e.g., 1 mL) of the pre-concentrate in a larger volume (e.g., 250 mL) of simulated gastric or intestinal fluid in a glass vessel. Stir gently with a magnetic bar at 50-100 rpm.
  • Characterization: The formulation should form a clear or slightly opalescent nanoemulsion spontaneously within minutes. Evaluate the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Understanding the Biological Pathways & Experimental Workflow

To design meaningful experiments, it's helpful to understand the key biological targets and a logical workflow for troubleshooting. The following diagrams map out these relationships.

G cluster_kinases Kinase Targets cluster_pathways Cellular Outcomes Indirubin5S This compound CDK2 CDK2 (Inhibition) Indirubin5S->CDK2 CDK1 CDK1 (Binding) Indirubin5S->CDK1 CDK5 CDK5 (Inhibition) Indirubin5S->CDK5 PYGM Glycogen Phosphorylase (PYGM) Indirubin5S->PYGM CellCycle Cell Cycle Arrest CDK2->CellCycle Apoptosis Induction of Apoptosis CDK2->Apoptosis AntiProlif Anti-proliferative Effect CDK2->AntiProlif CDK1->CellCycle CDK1->Apoptosis CDK1->AntiProlif CDK5->CellCycle CDK5->Apoptosis CDK5->AntiProlif SolubilityIssue Solubility Issue Formulation Formulation Strategy (SMEDDS/SNEDDS) SolubilityIssue->Formulation Address with Bioassay In vitro Bioassay Formulation->Bioassay Enables accurate

Figure 1: Key biological targets of this compound and the central role of formulation. This diagram illustrates the primary kinase targets reported for this compound and how inhibition can lead to anti-proliferative outcomes [1]. It highlights that overcoming the initial solubility barrier through formulation is a critical step that enables reliable biological testing.

G Start Start: Plan Experiment with This compound Prep Prepare Stock Solution (e.g., in DMSO) Start->Prep Dilute Dilute into Assay Medium Prep->Dilute Check Solution clear and stable? Dilute->Check Fail Observed Precipitation Check->Fail No Proceed Proceed with Biological Assay Check->Proceed Yes TS Apply Troubleshooting: 1. Slow dilution/vortexing 2. Add solubilizer (e.g., HP-β-CD) 3. Consider SMEDDS/SNEDDS Fail->TS Re-attempt dilution TS->Dilute Re-attempt dilution

Figure 2: Experimental workflow and precipitation troubleshooting. This chart provides a logical flow for preparing this compound solutions and a direct pathway to solutions if precipitation is encountered during dilution.

Key Considerations for Your Research

  • Start with a Good Stock Solution: Always prepare a fresh, concentrated stock solution in a high-quality solvent like DMSO. Confirm its concentration spectrophotometrically before use.
  • Monitor Physical State: After dilution into your assay buffer, visually inspect for cloudiness or precipitate. Techniques like Dynamic Light Scattering (DLS) can confirm the presence of unwanted particles.
  • Context is Key: The optimal solubilization method can depend on your specific assay (e.g., cell culture vs. enzymatic assay). You may need to test different approaches from the table.

References

preventing photodegradation of Indirubin-5-sulfonate in imaging

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Photostability of Indirubin-5-sulfonate

The high photostability of this compound, even as an organic dye, is attributed to efficient "dark" processes that deactivate its excited state. The primary mechanisms identified are Excited State Proton Transfer (ESPT) and formation of a syn-rotamer through bond rotation [1] [2].

The following diagram illustrates how these molecular mechanisms compete with photodegradation to provide protection.

G Molecular Mechanisms Protecting this compound from Light LightExcitation Light Excitation (S1 State) ESPT Excited State Proton Transfer (ESPT) LightExcitation->ESPT In aqueous solution SynRotamer Formation of syn-Rotamer LightExcitation->SynRotamer In viscous solvents Photodegradation Photodegradation Pathway LightExcitation->Photodegradation Competing pathway GroundState Return to Stable Ground State ESPT->GroundState Radiationless deactivation SynRotamer->GroundState Radiationless deactivation

Experimental Protocols for Assessing Photostability

Here are detailed methodologies for two key experiments to quantitatively assess the photostability of this compound in your specific experimental conditions.

Protocol 1: Determining Photodegradation Quantum Yield The quantum yield (Φ) is the gold standard for quantifying the efficiency of photodegradation.

  • Principle: Measure the rate of photodegradation relative to the amount of photons absorbed by the sample.
  • Procedure:
    • Prepare a dilute aqueous solution of this compound (e.g., 10 µM).
    • Place the solution in a quartz cuvette and expose it to a monochromatic light source (wavelength at or near its absorption maximum).
    • Use a calibrated radiometer to measure the incident light intensity (I₀) in photons per second.
    • At timed intervals, record the UV-Vis absorption spectrum of the solution.
    • Monitor the decrease in the absorbance at the maximum (Amax) over time.
  • Data Analysis:
    • The rate of photodegradation (R) is determined from the slope of the initial decrease in concentration (calculated from Amax) versus time.
    • The quantum yield is calculated using the formula: Φ = R / (I₀ * (1 - 10^(-A))), where A is the absorbance of the solution at the irradiation wavelength.

Protocol 2: Kinetic Isotopic Effect (KIE) Assay for ESPT This assay provides direct evidence for the involvement of the protective ESPT mechanism.

  • Principle: Compare the photodegradation rate in water (H₂O) versus heavy water (D₂O). Proton transfer is slower in D₂O, so a slower degradation rate indicates ESPT is active.
  • Procedure:
    • Prepare two identical solutions of this compound, one in H₂O and one in D₂O.
    • Irradiate both solutions under identical, controlled conditions.
    • Monitor the degradation kinetics for both solutions using UV-Vis spectroscopy, as described in Protocol 1.
  • Data Analysis:
    • Calculate the rate constant for photodegradation in H₂O (kH) and in D₂O (kD).
    • The Kinetic Isotopic Effect is given by KIE = kH / kD.
    • A KIE value greater than 1 confirms ESPT is a key deactivation pathway. Research on a similar compound, trisulfonated indigo, reported a KIE of 2, while for sulfonated indirubin derivatives, a KIE of 1.5 has been observed [1] [2].

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter when working with this compound.

Frequently Asked Questions

Question Answer & Recommended Action
My this compound solution is fading during fluorescent imaging. This is direct evidence of photodegradation. Actions: 1) Reduce light exposure intensity/duration. 2) Use a more viscous imaging medium (e.g., glycerol) to promote the syn-rotamer pathway [1]. 3) Ensure the solution is at a neutral-to-acidic pH to favor the ESPT mechanism.
How does solvent choice affect stability? Solvent properties critically influence which protective mechanism dominates. Refer to the table below for a summary.
Are there any known chemical stabilizers? Current research does not mention specific stabilizers. The primary strategy is to control the physical environment (solvent, viscosity, light) to favor the natural protective mechanisms of the molecule itself.
The color of my stock solution changes over time, even in the dark. This is likely due to thermal or oxidative processes, not photodegradation. Actions: 1) Store solutions in the dark at recommended temperatures. 2) Prepare fresh solutions more frequently. 3) Consider purging solutions with an inert gas like argon or nitrogen to remove dissolved oxygen.

Environmental Factors and Their Impact The following table synthesizes key factors from the research to help you optimize your experimental conditions.

Factor Effect on Stability Mechanism Involved Experimental Recommendation
Solvent Viscosity Increases in viscous solvents (e.g., glycerol) [1]. Enhanced syn-rotamer formation, leading to more efficient radiationless deactivation [1] [2]. Use glycerol-based or other viscous mounting media for imaging.
Aqueous Environment Increases due to enhanced proton transfer [1]. Intermolecular water-assisted ESPT is enhanced in water [1] [2]. Aqueous buffers are suitable; ensure correct pH.
pH Level Highest at neutral-to-acidic pH. Acidic conditions facilitate the ESPT process [3]. Avoid basic (alkaline) conditions. Maintain pH near neutrality.
Light Wavelength Lower-energy (red) light is less degrading. The molecule's inherent stability mechanisms effectively compete with degradation at various energies [4]. Use the lowest-intensity light and longest (reddest) wavelength possible for detection.

Key Takeaways for Experimental Success

To maximize the stability of this compound in your experiments, please focus on the following:

  • Leverage Natural Mechanisms: Your primary goal is to create experimental conditions that favor the molecule's innate protective pathways—ESPT in aqueous solutions and *syn*-rotamer formation in viscous environments.
  • Control the Environment: Use viscous solvents where possible, maintain a neutral pH, and strictly manage light exposure (intensity, duration, and wavelength).
  • Validate with Assays: Employ the Quantum Yield and KIE protocols to quantitatively measure photostability in your specific setup, providing robust data to troubleshoot and optimize your methods.

References

controlling experimental conditions for reproducible CDK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

CDK Inhibitor Experimental Troubleshooting Guide

The table below summarizes frequent issues, their potential causes, and recommended solutions to ensure reproducible results in your CDK inhibition experiments.

Problem Potential Causes Recommended Solutions & Best Practices

| High Background Signal | Non-selective inhibitor binding; low assay specificity [1] | - Include control with catalytically inactive CDK mutant.

  • Use selective (2nd gen) over pan-CDK inhibitors (e.g., Flavopiridol) [1] [2]. | | Irreproducible IC50 Values | Unstable inhibitor in solution; variable ATP concentrations; inconsistent cell confluence [1] | - Prepare fresh inhibitor stock solutions for each experiment.
  • Use ATP concentrations near the Km and standardize concentration.
  • Maintain consistent cell passage number and confluence (e.g., 60-70%) at treatment. | | Off-Target Effects & High Toxicity | Inhibitor lacks selectivity, affecting multiple CDKs and normal cells [1] | - Characterize inhibitor selectivity profile using kinase panel screening.
  • Employ combination therapy strategies to lower effective doses and reduce toxicity [1]. | | Loss of Inhibitor Efficacy in Cell Models | Development of drug resistance; poor cellular uptake; degradation by serum enzymes [1] | - Use drug delivery strategies (e.g., nanoparticle formulations) to improve stability and internalization [1].
  • Culture cells in serum-free media during inhibitor incubation if applicable. | | Inconsistent Cell Cycle Arrest Readouts | Incorrect inhibitor concentration; inadequate exposure time; cell line-specific differences [1] [2] | - Perform a time-course experiment to establish optimal treatment duration.
  • Validate effect using a second method (e.g., Western blot for phospho-Rb for CDK4/6 inhibitors) [2]. |

Experimental Protocols for Key CDK Assays

Here are detailed methodologies for critical experiments in CDK inhibitor research, focusing on reproducibility.

Protocol: Assessing Global Transcriptional Inhibition via RNA Polymerase II Phosphorylation

This protocol is key for evaluating inhibitors targeting transcriptional CDKs (e.g., CDK7, CDK9) [2].

  • Key Materials: Cells of interest, selective CDK inhibitor (e.g., THZ1 for CDK7, Dinaciclib for CDK9), lysis buffer, antibodies for Western blot (anti-RNA Pol II CTD, anti-phospho-Ser2 RNA Pol II, anti-phospho-Ser5 RNA Pol II, and a loading control like GAPDH or Vinculin).
  • Procedure:
    • Seed cells at a standardized density (e.g., 500,000 cells per well in a 6-well plate) and allow to adhere for 24 hours.
    • Treat cells with the CDK inhibitor at the desired concentration (include a DMSO vehicle control).
    • Incubate for a predetermined time (e.g., 1-6 hours, as transcriptional inhibition can be rapid).
    • Lyse cells, quantify protein concentration, and separate proteins by SDS-PAGE.
    • Transfer to a membrane and probe with the phospho-specific antibodies.
    • A successful inhibition will show a marked decrease in phospho-Ser2 and/or phospho-Ser5 signals compared to the control and total RNA Pol II.
Protocol: Validating Cell Cycle Arrest via Flow Cytometry

This method is essential for confirming the effect of cell cycle-specific CDK inhibitors [1] [2].

  • Key Materials: Cells, CDK inhibitor (e.g., RO-3306 for CDK1, Palbociclib for CDK4/6), PBS, 70% ethanol, Propidium Iodide (PI) staining solution, RNase A, flow cytometer.
  • Procedure:
    • Seed cells and treat with inhibitor for 24-72 hours. Crucially, ensure the cell confluence is consistent across replicates at the time of treatment (e.g., 60-70%).
    • Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol at -20°C for at least 2 hours.
    • Centrifuge to remove ethanol, wash with PBS, and resuspend in PI staining solution containing RNase A.
    • Incubate in the dark for 30 minutes at 37°C.
    • Analyze DNA content on a flow cytometer. A successful CDK1 inhibition should show an accumulation of cells in the G2/M phase, while CDK4/6 inhibition leads to a G1 arrest.

Mechanism of CDK7 Inhibition Workflow

The diagram below illustrates the key steps and cellular effects of inhibiting CDK7, a promising target in oncology [2].

cdk7_inhibition Start Start: CDK7 Inhibitor Application A1 Inhibitor binds CDK7 in CDK7-Cyclin H-MAT1 complex Start->A1 A2 Block of CAK Activity A1->A2 B1 Block of TFIIH Transcription Activity A1->B1 A3 Reduced phosphorylation and activation of: - CDK4/6 (G1/S) - CDK2 (G1/S) - CDK1 (G2/M) A2->A3 A4 Cell Cycle Arrest (Primarily G1/S, also G2/M) A3->A4 End Outcome: Dual Anti-Tumor Effect - Suppressed Proliferation - Induced Apoptosis A4->End B2 Reduced RNA Pol II phosphorylation (Ser5/Ser7) B1->B2 B3 Impaired transcription initiation and elongation B2->B3 B4 Reduced expression of super-enhancer driven oncogenes (e.g., MYCN) B3->B4 B4->End

Frequently Asked Questions (FAQs)

Q1: What are the key differences between pan-CDK and selective CDK inhibitors, and how does this choice impact my experiment? Pan-CDK inhibitors (e.g., Flavopiridol, Dinaciclib) target multiple CDK family members simultaneously. They are powerful tools but can have significant toxicity and make it difficult to deconvolve specific biological functions. Selective inhibitors (e.g., Palbociclib for CDK4/6, THZ1 for CDK7) offer higher specificity, reducing off-target effects and toxicity, which is crucial for attributing a phenotypic response to inhibition of a particular CDK [1] [2].

Q2: Why is combination therapy often mentioned in the context of pan-CDK inhibitors? Due to the toxicity of pan-CDK inhibitors at effective doses, combination strategies are being actively explored. Combining a pan-CDK inhibitor with another targeted agent or chemotherapy can allow for lower, less toxic doses of each drug while maintaining or even enhancing anti-tumor efficacy through synergistic effects [1].

Q3: For a researcher new to CDK inhibitors, what are the most critical experimental controls? Essential controls include:

  • A vehicle control (e.g., DMSO) to account for solvent effects.
  • A positive control inhibitor with a known mechanism (e.g., a validated CDK4/6 inhibitor in a G1 arrest assay).
  • Untreated cells to establish a baseline for growth and health.
  • Genetic validation, such as siRNA knockdown of the target CDK, to confirm that the observed phenotype is due to on-target inhibition.

References

stability issues with Indirubin-5-sulfonate in buffer solutions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Handling

This section provides the core technical data for researchers working with Indirubin-5-sulfonate.

Property Description
Chemical Name This compound [1] [2]
CAS Number 244021-67-8 [1] [2]
Molecular Formula C₁₆H₁₀N₂O₅S [1] [2]
Molecular Weight 342.33 g/mol [1] [2]
Primary Mechanism of Action Cyclin-dependent kinase (CDK) inhibitor; also inhibits GSK-3β [1]
Recommended Storage Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis [1].
Handling Notes For research use only. Not for human use. This product is a controlled substance and not for sale in all territories [1].

Biological Activity & Targets

This compound is a potent multi-kinase inhibitor. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for various kinase targets, which is crucial for designing cellular assays [1].

Target Kinase IC₅₀ Value
CDK2/Cyclin A 35 nM [1]
CDK1/Cyclin B 55 nM [1]
CDK5/p35 65 nM [1]
CDK2/Cyclin E 150 nM [1]
CDK4/Cyclin D1 300 nM [1]
GSK-3β Shows inhibitory activity (specific IC₅₀ not listed for sulfonated form) [1]

Frequently Asked Questions

Q1: What is the main advantage of using this compound over the parent compound, Indirubin? The primary advantage is improved solubility. Sulfonation is a common chemical strategy to enhance the solubility of indirubin derivatives in aqueous systems, which is beneficial for biological testing and formulation [3]. In terms of potency, this compound is a much stronger CDK inhibitor (IC₅₀ values in the nanomolar range) [1] compared to unmodified Indirubin (IC₅₀ values in the micromolar range) [4].

Q2: Are there any known signaling pathways affected by indirubin compounds that I should consider in my experimental design? Yes, indirubin derivatives are known to modulate several key signaling pathways. While most detailed studies are on indirubin itself, the core skeleton is shared. The following diagram maps out the primary documented pathways.

G Indirubin Indirubin AHR Aryl Hydrocarbon Receptor (AHR) Indirubin->AHR PXR Pregnane X Receptor (PXR) Indirubin->PXR CDKs Cyclin-Dependent Kinases (CDKs) Indirubin->CDKs Inhibits GSK3B GSK-3β Indirubin->GSK3B Inhibits CYP1A1 Upregulation CYP1A1 Upregulation AHR->CYP1A1 Upregulation Activates JNK JNK Pathway PXR->JNK Activates UGT1A1 Upregulation UGT1A1 Upregulation PXR->UGT1A1 Upregulation Activates Cell Migration Cell Migration JNK->Cell Migration AKT AKT/mTOR Pathway T-cell Activation T-cell Activation AKT->T-cell Activation PTEN PTEN PTEN->AKT Attenuates PD1 PD1 PD1->PTEN Restores Expression

The pathways can be summarized as follows [5] [6] [7]:

  • Kinase Inhibition: Directly inhibits CDKs and GSK-3β, affecting cell cycle progression and metabolism [1] [6].
  • Xenobiotic Receptor Activation: Acts as a ligand for the Aryl Hydrocarbon Receptor (AHR) and Pregnane X Receptor (PXR), leading to the upregulation of genes like CYP1A1 and UGT1A1 [7].
  • Immune Modulation: In immune cells, it can modulate the PD1/PTEN/AKT signaling axis, impacting T-cell homeostasis [5].
  • Cell Migration: The indirubin-PXR axis has been shown to activate the JNK pathway, accelerating cell migration in keratinocytes [7].

Troubleshooting & Stability Guidance

While direct data is unavailable, you can establish a stability profile for your specific conditions with these steps:

  • Determine Optimal pH: One study on electrochemical behavior suggests that an alkaline pH has a negative effect on the stability of both solid indirubin and its sulfonated form, while acidic conditions are more favorable [3]. Start your stability tests in buffers with a pH below 7.0.
  • Create a Stability Profile: Prepare your stock solution in a recommended solvent (like DMSO) and then dilute it into the buffer solutions you plan to use for your experiments.
  • Monitor Stability Over Time: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound in your buffer solutions over time (e.g., 0, 1, 2, 4, 8, 24 hours). A decrease in the parent compound peak indicates degradation.
  • Protect from Light: As indirubin itself is known to be affected by light [3], it is prudent to store all solutions containing this compound in the dark and perform experiments under low-light conditions where possible.

References

methods to enhance Indirubin-5-sulfonate binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Binding Mechanism

Q: Where does Indirubin-5-sulphonate bind, and what is the molecular basis for its affinity?

Indirubin-5-sulphonate (also referred to as E226) binds to the purine inhibitor site of glycogen phosphorylase (GP), as determined by crystal structure analysis [1] [2]. Its binding mode involves intercalating between the two aromatic rings of the amino acid residues Phe285 and Tyr613 [1] [2]. This specific positioning and the resulting molecular interactions are the foundation of its binding affinity.

A comparative analysis with its binding to Cyclin-dependent kinase 2 (CDK2) reveals that E226 forms more extensive interactions within the active site of CDK2, which explains its significantly higher affinity for CDK2 (IC₅₀ = 35 nM) compared to GP [1].

Q: What quantitative data is available on its inhibitory strength?

The table below summarizes the inhibitory constants (Kᵢ) of Indirubin-5-sulphonate for different enzyme forms, showing it is a moderate inhibitor of Glycogen Phosphorylase [1].

Enzyme Inhibitor Constant (Kᵢ)
Glycogen Phosphorylase b (GPb) 13.8 ± 0.2 μM [1]
Glycogen Phosphorylase a (GPa) 57.8 ± 7.1 μM [1]
Cyclin-dependent kinase 2 (CDK2) IC₅₀ = 35 nM [1]

Strategies and Experimental Protocols for Enhancing Affinity

The following workflow outlines a strategic approach to guide your research on enhancing binding affinity.

G Start Start: Affinity Enhancement S1 Employ Synergistic Binding Start->S1 S2 Exploit Key Binding Residues S1->S2 T1 Co-administer with glucose S1->T1 S3 Conformational Analysis S2->S3 T2 Target Phe285 and Tyr613 for tighter intercalation S2->T2 S4 Validate with Experiments S3->S4 T3 Analyze binding site conformational changes S3->T3 T4 Kinetic assays & X-ray crystallography S4->T4

Q: How can I experimentally investigate and leverage synergistic binding?

Experimental Protocol: Testing for Synergistic Inhibition

  • Kinetic Analysis: Perform enzyme activity assays with Indirubin-5-sulphonate alone and in combination with a synergist like glucose.
  • Data Fitting: Determine the inhibitor constant (Kᵢ) for E226 independently.
  • Combination Assay: Measure enzyme activity in the presence of both E226 and glucose across a range of concentrations.
  • Data Analysis: Analyze the data to see if the combination results in a greater-than-additive (synergistic) inhibitory effect. The original research confirmed that E226 acts synergistically with glucose, providing a proven strategy to enhance overall inhibition [1].

Q: What structural features can be modified to design higher-affinity analogs?

Strategy: Rational Drug Design Based on Crystal Structure The crystal structure (PDB ID: 1UZU) is an invaluable resource [2]. Comparative analyses with complexes of GPb with other inhibitors like caffeine and flavopiridol reveal the structural basis for their differing potencies [1] [3].

  • Key Insight: The binding residues in the inhibitor site, particularly Phe285 and Tyr613, can be exploited to design more potent inhibitors [1]. You can model your analogs to form more favorable or additional interactions (e.g., hydrogen bonds, van der Waals forces) with these and other residues in the pocket.

The diagram below illustrates this structure-based drug design cycle.

G A Analyze Co-crystal Structure (e.g., PDB: 1UZU) B Identify Key Interactions and Residues (Phe285, Tyr613) A->B Iterative Refinement C Design & Synthesize Analogues B->C Iterative Refinement D Experimental Validation (Binding & Kinetics) C->D Iterative Refinement D->A Iterative Refinement

Key Experimental Workflows

For comprehensive validation, you can follow these established methodological workflows.

Q: What is a standard workflow for validating binding affinity and mechanism?

Primary Workflow: Structure and Kinetics

  • Crystallography: Determine the crystal structure of your target enzyme (e.g., Glycogen Phosphorylase) in complex with your compound or lead candidate. This reveals the precise binding mode [1] [2].
  • Kinetic Analysis: Conduct enzyme kinetics experiments to determine the inhibition constant (Kᵢ) or IC₅₀ value, providing a quantitative measure of affinity [1].
  • Comparative Structural Analysis: Compare your structure with known inhibitor complexes (e.g., caffeine, flavopiridol) to understand differences in potency and identify opportunities for improvement [1].

Supplementary Workflow: Cellular and Systemic Validation For a more comprehensive drug discovery approach, you can integrate methods from network pharmacology [4]:

  • Target Prediction: Use databases like PharmMapper and SwissTargetPrediction to identify potential protein targets.
  • Network Analysis: Construct protein-protein interaction (PPI) networks to find core targets and related pathways (e.g., the PI3K-AKT pathway was identified as central to indirubin's action in one study [4]).
  • Molecular Docking: Perform docking simulations (e.g., with AutoDock Vina) to predict binding modes and affinities before synthesis [4].
  • Experimental Validation: Validate findings using in vitro cell assays (e.g., CCK-8 for proliferation, EdU for cell cycle) and in vivo models [4].

References

addressing cellular toxicity concerns with Indirubin-5-sulfonate

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Characterization & Known Mechanisms

Understanding the primary targets and basic properties of Indirubin-5-sulfonate is the first step in troubleshooting related toxicity.

Property Description
Chemical Formula C₁₆H₁₀N₂O₅S [1]
Molecular Weight 342.33 g/mol [2]
CAS Number 244021-67-8 [1] [2]
Primary Targets Cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3) [3] [4]
Solubility Likely higher than parent indirubin due to sulfonate group [4]

The diagram below illustrates the core mechanism of this compound and its direct downstream effects, which are crucial for understanding its cellular impact.

mechanism IPS This compound CDK CDK1, CDK2, CDK5 IPS->CDK Inhibits GSK3B GSK-3β IPS->GSK3B Inhibits CellCycle Uncontrolled Cell Cycle Progression CDK->CellCycle Leads to Apoptosis Inhibition of Apoptosis CDK->Apoptosis Leads to Tau Abnormal Tau Phosphorylation GSK3B->Tau Leads to

Quantitative Kinase Inhibition Profile

The cellular effects and potential toxicity of this compound are directly linked to its potency against specific kinases. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values, which is critical for planning experiments and justifying dose-related toxicity.

Kinase Target IC₅₀ Value Note
CDK1/Cyclin B 55 nM [2]
CDK2/Cyclin A 35 nM [2]
CDK2/Cyclin E 150 nM [2]
CDK4/Cyclin D1 300 nM [2]
CDK5/p35 65 nM [2]
GSK-3 ~0.055 μM Comparable to Roscovitine [3]

Troubleshooting Common Experimental Issues

Here are answers to specific questions researchers might encounter.

Q1: What is the recommended starting concentration for cell-based assays?

A: Based on its nanomolar-range IC₅₀ values, a starting concentration of 100 nM is recommended. Run a pilot dose-response curve from 1 nM to 10 µM to determine the optimal and toxic thresholds for your specific cell line. The low IC₅₀ values mean excessive concentrations can easily lead to off-target effects and overt toxicity [2] [3].

Q2: The compound has poor solubility in our aqueous cell culture media. How can this be improved?

A: While this compound has better solubility than unmodified indirubin, you can:

  • Use DMSO as a stock solvent. Keep the final DMSO concentration in culture media below 0.1% to avoid solvent cytotoxicity [5].
  • Consider fresh preparation of the stock solution before each experiment to prevent compound degradation.
  • If solubility remains an issue, explore analogues like indirubin-5-carboxamides, which were designed with improved solubility profiles [4].
Q3: How can we confirm that observed cellular toxicity is specifically due to CDK inhibition?

A: To confirm target-specific toxicity versus off-target effects:

  • Use a Positive Control: Employ a well-characterized CDK inhibitor like Roscovitine in a parallel experiment. Similar phenotypic changes (e.g., cell cycle arrest) support target engagement.
  • Monitor Direct Markers: Analyze phosphorylation status of direct CDK substrates (e.g., Rb protein) via western blot to confirm pathway inhibition.
  • Check Specificity: Consider testing a more selective CDK inhibitor to see if it replicates the toxicity profile.
  • Cell Cycle Analysis: Perform flow cytometry to confirm that toxicity is preceded by a cell cycle arrest at a specific phase (e.g., G1/S or G2/M), which is indicative of CDK inhibition [3] [4].

Proposed Experimental Workflow for Toxicity Assessment

For a systematic investigation, you can adopt the following workflow to diagnose and address toxicity issues.

workflow Step1 1. Pilot Dose-Response Step2 2. Check Solubility & Compound Integrity Step1->Step2 Step3 3. Confirm On-Target Effect Step2->Step3 Step4 4. Mechanism of Toxicity Step3->Step4 Step5 5. Consider Analogues Step4->Step5

The key to managing this compound's toxicity lies in respecting its high potency, rigorously confirming on-target effects, and being willing to use more soluble analogues if needed.

References

Indirubin-5-sulfonate vs flavopiridol CDK inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

CDK Inhibition Potency Comparison

CDK Target Indirubin-5-sulfonate (IC₅₀) Flavopiridol (IC₅₀)
CDK1/cyclin B 55 nM [1] 20 - 100 nM [2]
CDK2/cyclin A 35 nM [1] 20 - 100 nM [2]
CDK2/cyclin E 150 nM [1] 20 - 100 nM [2]
CDK4/cyclin D1 300 nM [1] 20 - 100 nM [2]
CDK5/p35 65 nM [1] 20 - 100 nM [2]
CDK9 Information not located in search results ~20 nM (Most potent target) [2] [3]

IC₅₀: Half-maximal inhibitory concentration; a lower value indicates greater potency.

Mechanisms of Action

Both compounds function by competitively inhibiting kinase activity at the ATP-binding site, but they have distinct profiles:

  • Flavopiridol (Alvocidib): A pan-CDK inhibitor, flavopiridol potently inhibits CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 [2] [3] [4]. Its broad activity disrupts the cell cycle at both G1/S and G2/M phases and can also inhibit transcription by targeting CDK9 [3] [4].
  • This compound: This derivative of the natural product indirubin is also a potent CDK inhibitor, with its highest activity against CDK2/cyclin A [1]. Like other indirubins, it is known to inhibit Glycogen Synthase Kinase-3β (GSK-3β) in addition to CDKs [5] [1].

The following diagram illustrates the primary cellular processes affected by these inhibitors.

G cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation CDK_Inhibitors CDK Inhibitors (Flavopiridol & this compound) G1_S G1/S Phase Transition CDK_Inhibitors->G1_S Inhibits CDK4/6 S_Phase S Phase Progression CDK_Inhibitors->S_Phase Inhibits CDK2 G2_M G2/M Phase Transition CDK_Inhibitors->G2_M Inhibits CDK1 RNA_Pol_II RNA Polymerase II Phosphorylation CDK_Inhibitors->RNA_Pol_II Inhibits CDK9

Key Experimental Methodologies

The data in the comparison table are typically generated through standardized biochemical and cellular assays. Here are the outlines of the core experimental protocols:

  • Kinase Inhibition Assay (Source of IC₅₀ values)

    • Purpose: To measure the direct inhibition of a specific CDK/cyclin complex by a compound in a cell-free system.
    • Procedure: The target CDK/cyclin complex is incubated with the inhibitor (e.g., this compound or flavopiridol) and ATP mixed with a protein substrate (commonly Histone H1). The reaction is often carried out in the presence of a radioactive isotope (e.g., [γ-³²P]ATP) or detected using phospho-specific antibodies [1].
    • Measurement: The amount of phosphate transferred to the substrate is quantified. The IC₅₀ is the concentration of the inhibitor that reduces this phosphorylation signal by 50% compared to a control without the inhibitor.
  • Cellular Proliferation Assay

    • Purpose: To evaluate the inhibitor's effect on the growth and viability of whole cells, reflecting its overall cytotoxic potency.
    • Procedure: Tumor cell lines (e.g., A2780 ovarian carcinoma, HCT116 colon carcinoma) are cultured and exposed to varying concentrations of the inhibitor for a defined period, often 72 hours [2].
    • Measurement: Cell viability is measured using colorimetric assays like MTT or sulforhodamine B (SRB), which stain living cells. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ is then calculated [2].

Research Applications and Considerations

  • Choosing a Research Tool: This compound may be preferable for studies focusing specifically on CDK2/cyclin A or for research involving GSK-3β inhibition. Flavopiridol is a better choice for investigating pan-CDK inhibition, transcriptional regulation via CDK9, or when a well-characterized clinical candidate is needed for in vivo studies [3] [1].
  • Clinical Translation: Flavopiridol has advanced into clinical trials for various cancers, receiving orphan drug designation for chronic lymphocytic leukemia (CLL) [3]. This provides a wealth of data on its pharmacokinetics and safety profile, which is not yet available for this compound [6] [3].
  • Off-Target Effects: Be aware that both compounds can inhibit other targets. Flavopiridol has documented activity against EGFR and PKA at higher concentrations [2], while indirubin derivatives are established GSK-3β inhibitors [5] [1].

References

comparison of Indirubin-5-sulfonate binding mode with caffeine

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison at a Glance

The table below summarizes the key experimental data for Indirubin-5-sulfonate and Caffeine, highlighting their different inhibitory strengths and binding characteristics.

Feature This compound Caffeine
Primary Target(s) Glycogen Phosphorylase (GP), Cyclin-dependent kinase 2 (CDK2) [1] [2] Notum, Glycogen Phosphorylase (GP) [3]
Inhibition Constant (Kᵢ) for GP 13.8 µM (for GPb) [1] Information missing from search results
Half-Maximal Inhibitory Concentration (IC₅₀) 35 nM (for CDK2) [1] 19 µM (for Notum) [3]
Dissociation Constant (Kd) Information missing from search results 85 µM (for Notum) [3]
Binding Site on Glycogen Phosphorylase Purine inhibitor site [1] Purine inhibitor site [1]
Key Binding Residues (for GP) Intercalates between Phe285 and Tyr613 [1] Binds at the same site; exact interaction with specific residues not detailed in search results [1]
Synergistic Effects Acts synergistically with glucose [1] Information missing from search results

Detailed Binding Mode Analysis

While both compounds can bind to the purine inhibitor site of Glycogen Phosphorylase, their molecular interactions and primary targets differ significantly.

  • This compound: This molecule is a multi-target inhibitor. Its high affinity for CDK2 (IC₅₀ = 35 nM) is attributed to more extensive interactions within the kinase's active site [1]. When binding to Glycogen Phosphorylase, it inserts itself between the aromatic rings of residues Phe285 and Tyr613, a classic "intercalation" binding mode [1].
  • Caffeine: The search results confirm caffeine binds to the same purine inhibitor site on Glycogen Phosphorylase as this compound and other inhibitors like flavopiridol [1]. However, a more recent and detailed structural analysis shows its binding to another enzyme, Notum. High-resolution crystal structures reveal that caffeine binds at the center of Notum's catalytic pocket, directly overlapping the position where the natural substrate (palmitoleic lipid) would bind [3]. Its binding induces a conformational change in the enzyme's mobile lid domain [3].

The following diagram illustrates the key differences in their binding modes based on the available structural data.

G Binding Binding Mode Comparison Indirubin This compound Binding->Indirubin Caffeine Caffeine Binding->Caffeine IS_Target Primary Target: Glycogen Phosphorylase b Indirubin->IS_Target IS_Site Binding Site: Purine Inhibitor Site IS_Target->IS_Site IS_Interaction Key Interaction: Intercalates between Phe285 and Tyr613 IS_Site->IS_Interaction Caf_Target Primary Target: Notum Caffeine->Caf_Target Caf_Site Binding Site: Catalytic Pocket Caf_Target->Caf_Site Caf_Interaction Key Interaction: Overlaps natural substrate (competitive inhibition) Caf_Site->Caf_Interaction

Experimental Protocols Cited

The comparative data is derived from established structural and biophysical methods. Here are the core methodologies referenced in the search results:

  • Crystallography: The crystal structure of the Glycogen Phosphorylase b/Indirubin-5-sulfonate complex was determined at 2.3 Å resolution (PDB ID: 1UZU), allowing precise visualization of its binding mode [1] [4]. Similarly, the Notum/Caffeine complex structure was solved at 1.53 Å resolution [3].
  • Kinetic Analysis: Inhibition constants (Kᵢ) for this compound were determined through enzymatic kinetic studies [1]. For Caffeine, an IC₅₀ value against Notum was measured using an OPTS enzyme assay, a common method for lipase activity [3].
  • Biophysical Binding assays: The interaction between Caffeine and Notum was directly confirmed and quantified using Surface Plasmon Resonance (SPR), which yielded a dissociation constant (Kd) [3]. Thermal Shift Assays were also used to demonstrate stabilization of Notum by Caffeine [3].

Key Takeaways for Researchers

  • Potency vs. Broad Activity: this compound is a highly potent, selective inhibitor for specific kinases like CDK2, while Caffeine is a weaker, more promiscuous binder with activity across different enzyme families [1] [3].
  • Strategic Design: The structural data shows that even binding to the same site (as in Glycogen Phosphorylase) does not guarantee an identical mechanism. The specific interactions, such as indirubin's intercalation, can be exploited to design more potent and selective inhibitors [1].
  • Target Selection is Crucial: The "binding mode" is meaningless without specifying the target protein. As the data shows, Caffeine's binding to Notum is fundamentally different from its binding to Glycogen Phosphorylase [1] [3].

References

Indirubin-5-sulfonate vs other indigoids kinase inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Inhibition Profiles of Indirubin Derivatives

The table below compares the half-maximal inhibitory concentration (IC₅₀) values of various indigoids against key kinase targets. A lower IC₅₀ value indicates more potent inhibition.

Kinase Target Indirubin-5-sulfonate Indirubin Indirubin-3'-monoxime 6-Bromoindirubin-3'-oxime
CDK1/Cyclin B 55 nM [1] 50-100 nM [2] [3] Similar to Indirubin, higher potency than parent compound [4] Potency in nanomolar range [4]
CDK2/Cyclin A 35 nM [1] 50-100 nM [2] [3] Inhibits with higher potency than Indirubin [4] Potency in nanomolar range [4]
CDK5/p35 65 nM [1] Information missing Powerful inhibitor [2] [3] Higher potency for GSK-3β [4]
GSK-3β Shows inhibitory activity [1] 5-50 nM [2] [3] Inhibits in nanomolar range [4] Developed for higher potency [4]

Key Takeaways:

  • This compound is a broad-spectrum CDK inhibitor with particularly high potency against CDK2/cyclin A [1].
  • The core Indirubin molecule effectively inhibits CDKs and is a potent, low-nanomolar inhibitor of GSK-3β [2] [3].
  • Derivatives like Indirubin-3'-monoxime and 6-Bromoindirubin-3'-oxime were developed to improve upon the potency and selectivity of the natural compound [4].

Comparison of Key Properties

This table outlines other critical pharmacological and chemical properties relevant for research and development.

Property This compound Indirubin Indirubin-3'-monoxime
Solubility Sulfonate group likely improves water solubility Low water solubility [4] Improved over indirubin (oxime modification) [4]
Key Mechanisms Inhibition of CDKs and GSK-3β [1] Inhibition of CDKs, GSK-3β; activates AHR, PXR [4] [5] Inhibition of CDKs, GSK-3β; induces apoptosis; inhibits STAT3 signaling [4]
Therapeutic Implications Serves as a tool for studying CDK inhibition [6] Basis for derivatives; studied for leukemia, psoriasis, wound healing [4] [5] One of the most studied derivatives; potential in cancer, Alzheimer's disease [4] [2] [3]

Key Takeaways:

  • A major drive in developing indirubin derivatives has been to overcome the low water solubility of the parent compound [4].
  • Beyond kinase inhibition, the core indirubin structure can activate xenobiotic receptors like the Aryl hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), which contributes to its diverse biological effects, such as promoting keratinocyte migration and wound healing [5].

Experimental Methodology Insights

The inhibitory data is typically generated through well-established biochemical assays.

  • General Kinase Inhibition Assay: A common method involves incubating the kinase enzyme with a substrate (e.g., histone H1 for CDK1/cyclin B), ATP (including radiolabeled [γ-³²P]ATP for detection), and the indirubin compound. After a set time, the reaction is stopped, and the amount of radiolabeled phosphate transferred to the substrate is measured, often using a scintillation counter. The IC₅₀ is then calculated from the concentration-response curve [1].
  • Crystallographic Studies: The binding mode of this compound to CDK2 has been elucidated through X-ray crystallography, revealing that it occupies the ATP-binding pocket of the kinase [6].

Signaling Pathways and Experimental Workflow

To better visualize how these compounds work and how the data is generated, the following diagrams outline the core signaling pathways affected and a generalized experimental workflow.

kinase_pathway Key Kinase Pathways Targeted by Indirubins Indirubin Indirubin CDK1 CDK1/Cyclin B Indirubin->CDK1 Inhibits CDK2 CDK2/Cyclin A Indirubin->CDK2 Inhibits CDK5 CDK5/p25/p35 Indirubin->CDK5 Inhibits GSK3b GSK-3β Indirubin->GSK3b Inhibits CellCycle CellCycle CDK1->CellCycle Promotes CDK2->CellCycle Promotes Tau Tau CDK5->Tau Phosphorylates GSK3b->Tau Phosphorylates TauPathology TauPathology Tau->TauPathology Hyperphosphorylation Leads to Apoptosis Apoptosis CellCycle->Apoptosis Disruption Induces

experimental_flow Typical Workflow for Profiling Kinase Inhibition Step1 1. Biochemical Assay Setup Step2 2. Reaction Components: Kinase, Substrate, [γ-³²P]ATP, Test Compound Step1->Step2 Step3 3. Incubation & Termination Step2->Step3 Step4 4. Product Measurement (e.g., Scintillation Counting) Step3->Step4 Step5 5. Data Analysis: Calculate IC₅₀ Value Step4->Step5

Key Conclusions for Researchers

  • This compound serves as a potent, broad-spectrum CDK inhibitor and is a valuable tool compound for basic research on cell cycle dynamics [6] [1].
  • For therapeutic development, later-generation derivatives like Indirubin-3'-monoxime and 6-Bromoindirubin-3'-oxime offer improved potency and selectivity, and also explore mechanisms beyond kinase inhibition, such as targeting STAT3 signaling [4].
  • When selecting a compound for your research, consider the balance between potency, selectivity for your target of interest, and physicochemical properties like solubility, which can greatly impact experimental outcomes and in vivo applicability [4].

References

comparative efficacy Indirubin-5-sulfonate vs indirubin-3'-monoxime

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy at a Glance

The table below summarizes the key quantitative data and characteristics of each compound gathered from the search results.

Feature Indirubin-3'-monoxime Indirubin-5-sulfonate
Primary Kinase Targets & IC50 GSK-3β: ~5-50 nM [1]; CDK5/p25: ~50-100 nM [1]; CDK9 [2] GSK-3β: 80 nM [3]; CDK1: 5 nM [3]; CDK5: 7 nM [3]
Reported Therapeutic Efficacy Rescues spatial memory deficits, attenuates Aβ plaques & tau pathology in AD mouse model [4]; Reduces HIV viremia in chronically infected mice [2] Information on in vivo efficacy not available in search results
Key Mechanisms of Action Inhibits GSK-3β & CDK5 (key tau kinases); Modulates Aβ-associated pathology; Inhibits CDK9/HIV transcription [4] [1] [2] Potent, selective, ATP-competitive inhibitor of CDK1, CDK5, and GSK-3β [3]
Solubility Improved over parent indirubin compound [2] Cell-impermeable [3]
Key Experimental Models APP/PS1 transgenic mice (Alzheimer's model) [4]; Humanized mouse model (HIV) [2] In vitro kinase assays [3]

Detailed Experimental Data and Protocols

For researchers looking to understand or replicate the key findings, here is a summary of the critical experimental methodologies.

Indirubin-3'-monoxime
  • Alzheimer's Disease Mouse Model [4]
    • Model: APP/PS1 double transgenic mice (a model of amyloid pathology).
    • Treatment Protocol: Treatment was initiated when mice were 5 months old and continued for 2 months.
    • Key Assessments:
      • Spatial Memory: Morris Water Maze test showed significant rescue of memory deficits.
      • Pathology: Immunohistochemistry and stereological analysis revealed attenuated Aβ deposition, tau hyperphosphorylation, glial activation, and synaptic loss.
    • Proposed Pathway: The therapeutic effect is linked to the inhibition of key kinases involved in AD pathogenesis, as illustrated below.

G IM Indirubin-3'-monoxime GSK3b GSK-3β IM->GSK3b Inhibits CDK5 CDK5/p25 IM->CDK5 Inhibits ATau Reduced abnormal tau phosphorylation GSK3b->ATau Leads to CDK5->ATau Leads to AAbeta Attenuated Aβ-associated pathology ATau->AAbeta AMemory Rescued spatial memory deficits AAbeta->AMemory

  • HIV Transcription Inhibition [2]
    • Model: Chronically HIV-infected humanized mice (HSC-NSG model).
    • Treatment & PK: Intraperitoneal injection; plasma concentrations above the EC₅₀ (0.5-1 μM) were sustained for over 3 hours.
    • Key Outcome: Durable reduction in plasma HIV RNA levels, demonstrating in vivo efficacy in suppressing viral transcription.
This compound
  • In Vitro Kinase Assay [3]
    • Method: The IC₅₀ values for this compound were established through in vitro assays that measure kinase activity.
    • Mechanism: The inhibition is reversible and competitive with respect to ATP, meaning it binds to the kinase's active site.
    • Critical Note: As a cell-impermeable compound [3], its application is generally restricted to cell-free biochemical studies to elucidate kinase function, rather than in cellular or animal models of disease.

Conclusion for Researchers

The choice between these two indirubin derivatives depends heavily on your research goals.

  • Indirubin-3'-monoxime is the better-characterized compound for cellular and in vivo applications. It is cell-permeable and has demonstrated therapeutic efficacy in multiple animal models of human disease, including Alzheimer's disease and HIV. Its multi-kinase inhibitory profile makes it a broad tool for probing related pathways.
  • This compound is a more specialized tool for biochemical research. Its exceptional potency and selectivity for CDK1/cyclin B, CDK5/p25, and GSK-3β, combined with its cell-impermeability, make it ideal for highly controlled in vitro kinase experiments where off-target cellular effects need to be minimized.

References

Indirubin-5-sulfonate selectivity across kinase family members

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Data

The following table summarizes the experimentally determined inhibition constants for Indirubin-5-sulfonate against its known targets.

Kinase/Target Experimental Model Inhibition Constant Type of Assay
Glycogen Phosphorylase b (GPb) Rabbit muscle K(_i) = 13.8 ± 0.2 µM [1] Kinetic analysis
Glycogen Phosphorylase a (GPa) Rabbit muscle K(_i) = 57.8 ± 7.1 µM [1] Kinetic analysis
Cyclin-Dependent Kinase 2 (CDK2) Active pCDK2-cyclin A complex IC(_{50}) = 35 nM [1] Not specified in abstract

Experimental Protocols for Key Data

The quantitative data in the table above were generated using the following established experimental methods:

  • Kinetic Analysis for Glycogen Phosphorylase Inhibition: The inhibition constants (K(_i)) for GPb and GPa were determined through kinetic analysis. This assay measured the ability of this compound to inhibit the activity of glycogen phosphorylase enzymes. The study also found that this compound acts synergistically with glucose in inhibiting GPb [1].
  • X-ray Crystallography for Binding Mode Determination: The molecular basis of its binding to GPb was elucidated by determining the crystal structure of the GPb/Indirubin-5-sulfonate complex at 2.3 Å resolution. This structural analysis clearly showed that the compound binds at the purine inhibitor site, intercalating between the aromatic rings of Phe285 and Tyr613. This is the same site where known inhibitors like caffeine and flavopiridol bind [1].
  • Comparative Structural Analysis: The binding mode of this compound to GPb was compared with its binding to CDK2. This analysis revealed that the compound has more extensive interactions with the active site of CDK2 than with GPb, providing a structural explanation for its significantly higher affinity towards CDK2 [1].

Structural Basis of Selectivity and Binding

The significant difference in potency between CDK2 (nanomolar) and Glycogen Phosphorylase (micromolar) highlights its selectivity. The following diagram illustrates the key structural insights into how this compound binds to its targets.

G cluster_CDK2 CDK2/Cyclin A Complex cluster_GP Glycogen Phosphorylase b (GPb) compound This compound CDK2 High Affinity Binding (IC₅₀ = 35 nM) compound->CDK2 Extensive interactions with active site GP Binds Purine Inhibitor Site (Kᵢ = 13.8 µM) compound->GP Intercalates between Phe285 & Tyr613

Context Among Indirubin Derivatives

To help frame your research, it is useful to understand how this compound fits into the broader family of indirubin-based kinase inhibitors.

  • A Well-Established Kinase Inhibitor Scaffold: Indirubins are recognized as a potent class of ATP-competitive inhibitors for several kinases, including CDKs and GSK-3β [2] [3]. The core pharmacophore, consisting of the lactam and bis-indole nitrogens, forms key hydrogen bonds in the kinase active site [2].
  • Selectivity is Governed by Substitution Patterns: The selectivity of indirubins for one kinase over another is highly dependent on the position and nature of chemical substitutions.
    • A bulky bromo group at the 6-position is a key determinant for selectivity towards GSK-3β over CDKs in mammalian cells, as it exploits the difference in the "gatekeeper" residue in the ATP-binding pocket [2].
    • Extending the oxime moiety at the 3'-position with hydrophilic chains (like piperazine or pyrrolidine) has been successfully used to enhance water solubility while maintaining or improving GSK-3β affinity and selectivity [2] [4] [5].
  • Comparison to Other Bromo-Substituted Indirubins: Recent research on 5-bromo and 6-bromo indirubin derivatives shows that subtle changes in the bromine position can shift selectivity between GSK-3β and CDK8/9, impacting their anti-inflammatory effects in human monocytes [6].

References

validating GPb inhibition kinetics of Indirubin-5-sulfonate

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on GPb Inhibition

The table below summarizes the key kinetic parameters for Indirubin-5-sulfonate and other inhibitors for which direct comparison data was found.

Inhibitor Target Inhibition Constant (Kᵢ) IC₅₀ Experimental Organism/System
This compound [1] [2] GPb 13.8 ± 0.2 µM Not Reported Rabbit muscle
This compound [1] [2] GPa 57.8 ± 7.1 µM Not Reported Rabbit muscle
Flavopiridol [3] GPb 1.16 µM Not Reported Rabbit muscle
Chrysin [3] GPb ~19 µM Not Reported Rabbit muscle

The search results indicate that This compound is a moderate inhibitor of GPb and is significantly less potent than Flavopiridol. One study notes that Flavopiridol exhibits a 14-fold higher affinity for GPb compared to this compound, which is attributed to its extended ring system forming more hydrophobic interactions with the protein [3].

Experimental Protocols for Key Findings

Here are the methodologies used to generate the primary data on GPb inhibition.

  • Kinetic Analysis to Determine Kᵢ: The inhibition constants (Kᵢ) for this compound were determined through kinetic analysis. The study found that it acts synergistically with glucose in inhibiting GPb [1].
  • X-ray Crystallography for Binding Mode: The molecular basis of binding was explored by determining the crystal structure of the GPb/Indirubin-5-sulfonate complex at 2.3 Å resolution. This revealed that the inhibitor binds at the purine inhibitor site, intercalating between the aromatic rings of residues Phe285 and Tyr613 [1] [4]. This is the same site where caffeine and flavopiridol bind [3].
  • Comparative Structural Analysis: The structures of GPb complexed with this compound, flavopiridol, and chrysin were compared. Analysis suggested that the higher affinity of flavopiridol originates from specific interactions, such as those involving its hydroxypiperidin group, which were studied using QM/MM-PBSA (Quantum Mechanics/Molecular Mechanics - Poisson-Boltzmann Surface Area) binding calculations [3].

Mechanism of Action and Broader Pharmacological Profile

While your focus is on GPb, the search results show that this compound is a more potent inhibitor of other targets, which is important for a comprehensive comparison guide.

Dual-Target Inhibition Profile

The following table outlines its activity across different targets, highlighting its primary potency.

Target Inhibition Constant (Kᵢ) / IC₅₀ Relative Potency
CDK2/Cyclin A [5] IC₅₀ = 35 nM Highest Potency
CDK5/p35 [5] IC₅₀ = 65 nM Very High
CDK1/Cyclin B [5] IC₅₀ = 55 nM Very High
GPb [1] Kᵢ = 13.8 µM Moderate
GPa [1] Kᵢ = 57.8 µM Weakest
Binding Mode Comparison

The diagram below illustrates the key differences in how this compound binds to its high-affinity and moderate-affinity targets.

G cluster_CDK2 High Affinity Target: CDK2/Cyclin A cluster_GPb Moderate Affinity Target: GPb Inhibitor This compound CDK2 Extensive interactions with active site Inhibitor->CDK2  High Affinity GPb Binds at purine inhibitor site Intercalates between Phe285 and Tyr613 Inhibitor->GPb  Moderate Affinity IC50_CDK2 IC₅₀ = 35 nM Ki_GPb Kᵢ = 13.8 µM

Interpretation for Research Guidance

  • Consider the Broader Context: this compound's strong activity against CDKs suggests its primary research value is as a kinase inhibitor in oncology, while its GPb inhibition may be a secondary effect [6].
  • Exploit the Binding Site Information: The knowledge that it binds to the purine inhibitor site of GPb is valuable. This site can be exploited to design more potent inhibitors, as demonstrated by the comparative analysis with flavopiridol [1] [3].
  • Acknowledge the Data Limitations: The available kinetic data for GPb inhibition is over 15 years old. Furthermore, a true validation of its inhibition kinetics would require side-by-side testing with contemporary inhibitors under identical experimental conditions, which the search results do not provide.

References

cross-validation of Indirubin-5-sulfonate PLIM measurements

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Indirubin-5-sulfonate

While data on PLIM (Photoluminescence Lifetime Imaging) measurements is unavailable, the search results confirm that this compound is a recognized chemical compound [1]. Furthermore, indirubin derivatives are well-studied for their biological activity. The table below summarizes key mechanistic information that is often the focus of studies involving these compounds.

Aspect Relevant Findings for Indirubin Derivatives
Known Bioactivity Potent inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [2].
Historical Context The parent compound, indirubin, was identified as the active component in a traditional Chinese medicine used for chronic myelocytic leukemia [2].
Clinical Data Early clinical trials on indirubin reported antileukemic effectiveness with a specific side effect profile [2].
Potential Applications Beyond cancer, research suggests potential in neurodegenerative diseases like Alzheimer's and diabetes [2].

A Framework for Cross-Validation in Analytical Method Development

Although specific protocols for PLIM are not available, the general principles of cross-validation can be applied. The core goal is to assess how well your predictive model will perform on unseen data, guarding against overfitting and providing a realistic error estimate [3].

For a fair and rigorous comparison of analytical methods or models, you should consider the following structured approach:

  • 1. Choose the Right Cross-Validation Strategy: The choice depends on your data's characteristics [4] [5].

    • For imbalanced data: If positive results (e.g., a specific binding event) are rare, use Stratified k-fold cross-validation. This ensures each fold preserves the same proportion of the rare class as the full dataset [4] [5].
    • For time-ordered data: If your measurements are taken over time, use Time-series k-fold or a rolling window. This prevents data leakage by ensuring the training set always precedes the test set in time [4].
    • For grouped observations: If multiple measurements come from the same sample or batch (a common scenario in biological experiments), use Group k-fold cross-validation. This ensures all measurements from one group are entirely in either the training or test set, preventing inflated performance metrics [4] [5].
  • 2. Implement Nested Cross-Validation for Model Selection: If you are comparing different models or tuning hyperparameters, a simple k-fold can lead to optimistic bias. Nested cross-validation is the recommended standard for a fair comparison [4] [5]. It involves an outer loop for performance estimation and an inner loop for model selection, rigorously separating the data used to train, tune, and test the model.

  • 3. Compare Models with Statistical Rigor: After running cross-validation, you will have a set of performance scores (e.g., Mean Absolute Error) for each model and fold. Do not simply pick the model with the highest average score [4].

    • First, use a statistical test like ANOVA to determine if the performance differences between models are greater than the variation within models.
    • If ANOVA is significant, follow up with post-hoc tests like Tukey's HSD (for all-pairwise comparisons) or Dunnett's test (when comparing several treatments to a control) to identify which models are significantly different [4].
  • 4. Ensure a Transparent and Reproducible Pipeline: Maintain consistency across all evaluations [4].

    • Use the same data splits (folds) for all models being compared.
    • Lock down your metric definitions, data cleaning steps, and outlier handling rules before starting the evaluation.
    • Use unique identifiers for biological replicates to avoid accidental data leakage.

Experimental Workflow for Cross-Validation

The following diagram outlines a generalized experimental workflow for the cross-validation of an analytical method, incorporating the principles above.

Start Start: Acquire PLIM Measurement Data Preprocess Preprocess Data (Clean, Normalize, Feature Extract) Start->Preprocess DefineCV Define Cross-Validation Strategy Preprocess->DefineCV Stratified Stratified k-Fold DefineCV->Stratified Grouped Group k-Fold DefineCV->Grouped TimeSeries Time-Series k-Fold DefineCV->TimeSeries ModelTrain For each fold: Train Model on Training Set Stratified->ModelTrain Grouped->ModelTrain TimeSeries->ModelTrain ModelValidate Validate Model on Test Set ModelTrain->ModelValidate CollectScores Collect Performance Scores Across Folds ModelValidate->CollectScores Compare Compare Models Statistically (ANOVA, Post-hoc Tests) CollectScores->Compare Select Select Best-Performing & Validated Model Compare->Select End End: Deploy Final Model Select->End

Pathways for Further Investigation

To proceed with your research, I suggest the following concrete steps:

  • Consult Specialized Literature: Perform a targeted search on platforms like PubMed or Scopus using keywords such as "PLIM small molecule," "fluorescence lifetime imaging small molecule validation," or "assay validation [your specific model organism, e.g., 'in vivo']."
  • Utilize Pathway Analysis Tools: To diagram the signaling pathways affected by this compound (e.g., CDK or GSK-3β pathways), you can use tools like PathIN [6] or the ReactomeFIViz Cytoscape app [7]. These tools are excellent for creating visualizations of biological pathways.
  • Adapt the General Framework: The cross-validation methodology outlined above is a robust and community-accepted standard [4] [5] [3]. You can directly apply this framework to your PLIM data by treating your measurement outcomes as the target variable for the model you are validating.

References

comparative analysis of indirubin derivatives for research applications

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Key Indirubin Derivatives

Derivative Name Primary Molecular Targets Key Research Applications & Biological Effects Sample Experimental Findings

| Indirubin-3'-monoxime | CDKs, GSK-3β [1] [2] | - Cell cycle arrest [3]

  • Anti-cancer [1] [2]
  • Activates Wnt/β-catenin signaling [2] | Inhibited 3T3-L1 preadipocyte differentiation; attenuated high-fat diet-induced obesity in mice [2]. | | Indirubin-5-sulfonic acid | GSK-3, CDKs, Aurora kinases [1] | - Kinase inhibition [1]
  • Anti-cancer [1] | Computational studies indicated potential for forming extra hydrogen bonds with kinase active sites [1]. | | 7-Bromo-5'-carboxyindirubin-3'-oxime | GSK-3, CDKs, Aurora kinases [1] | - Kinase inhibition [1]
  • Anti-cancer [1] | Identified as a top inhibitor of GSK3β through virtual screening and molecular dynamics simulations [4]. | | Derivative E804 | Stat3, Src kinase [3] | - Inhibition of constitutive Stat3 signaling [3]
  • Induction of apoptosis in cancer cells [3] | Blocked Stat3 signaling in human breast and prostate cancer cells within 30 min; inhibited Src kinase activity (IC₅₀ = 0.43 µM) [3]. | | 5'-OH-5-nitro-indirubinoxime (AGM130) | GSK-3, CDKs, Aurora kinases [1] | - Kinase inhibition [1]
  • Anti-cancer [1] | Computational analysis suggested enhanced electronic properties, facilitating interaction with biological environments [1]. | | Triazole derivatives (6a-p) | GSK-3β [5] | - Cytotoxic activity against cancer cell lines [5] | Compound 6f showed potent cytotoxicity against HepG2, LU-1, SW480, and HL-60 cancer cells; others exhibited selectivity over normal HEK-293 cells [5]. |

Detailed Experimental Protocols

To help you implement these research findings, here is a detailed methodology for key experiments cited in the comparison.

Protocol for Evaluating Anti-Adipogenic Activity (In Vitro)

This protocol is based on the study investigating Indirubin-3'-oxime's effect on inhibiting adipocyte differentiation [2].

  • Cell Line: 3T3-L1 preadipocytes.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Calf Serum (CS) until confluent.
  • Differentiation Induction: Post-confluence, initiate differentiation using "MDI" induction cocktail:
    • MDI Components: 520 µM methylisobutylxanthine, 1 µM dexamethasone, and 167 nM insulin in DMEM with 10% Fetal Bovine Serum (FBS).
    • Test Compound: Include the indirubin derivative (e.g., 4 µM or 20 µM I3O) in the medium.
  • Post-Induction: After 2 days, replace the medium with DMEM containing 10% FBS and 1 µg/ml insulin, with or without the test compound. On day 4, switch to a maintenance medium (DMEM with 10% FBS) without the compound, refreshing it every two days until day 14.
  • Analysis:
    • Oil-Red-O Staining: On day 14, fix cells and stain with Oil-Red-O to visualize and quantify lipid accumulation in mature adipocytes.
    • Gene and Protein Expression: Analyze adipogenic markers (e.g., PPARγ, C/EBPα) via real-time RT-PCR and immunoblotting.
Protocol for Molecular Docking and Binding Affinity Validation

This workflow, used to pinpoint top GSK3β inhibitors, involves a rigorous computational screening process [4].

  • Ligand Library Preparation:
    • Curate indirubin derivatives from databases like PubChem using a structure similarity search (e.g., Tanimoto coefficient ≥ 0.85).
    • Prepare the 3D structures of the ligands using software like Schrödinger's LigPrep, generating possible tautomers and ionization states at physiological pH (7.0 ± 2.0). Energy-minimize the structures using a force field like OPLS3e.
  • Protein Preparation:
    • Obtain the 3D structure of the target (e.g., GSK3β, PDB ID: 6Y9R) from the Protein Data Bank.
    • Prepare the protein using a preprocessing tool (e.g., Schrödinger's Protein Preparation Wizard) by adding hydrogens, removing water molecules, and optimizing hydrogen bonds, followed by energy minimization.
  • Virtual Screening and Docking:
    • Perform a multi-stage virtual screening: a) High-Throughput Virtual Screening (HTVS) → b) Standard Precision (SP) docking → c) Extra Precision (XP) docking. Rank the compounds based on their XP docking scores.
  • Binding Affinity Calculation:
    • For the top hits, calculate the binding free energy (ΔGBind) using molecular mechanics/generalized Born surface area (MM-GBSA) methods.
  • Validation via Molecular Dynamics (MD):
    • Subject the top-ranked ligand-protein complexes to MD simulations (e.g., 100 ns) in a solvated system to validate the stability of binding interactions and dynamics.

Signaling Pathways and Experimental Workflow

The following diagrams, created using DOT language, visualize the key signaling pathways and experimental workflows discussed in the research.

Diagram 1: Key Signaling Pathways Targeted by Indirubin Derivatives

This graph illustrates the two primary signaling pathways modulated by indirubin derivatives, explaining their broad therapeutic potential.

Pathways Key Signaling Pathways of Indirubin Derivatives cluster_wnt Wnt/β-Catenin Pathway cluster_stat JAK-STAT Pathway in Cancer Wnt Wnt Signal GSK3b GSK-3β Wnt->GSK3b Inhibits BetaCat β-Catenin (Stabilized) GSK3b->BetaCat Inhibits Degradation TCF TCF/LEF Transcriptional Activation BetaCat->TCF Adipogenesis Inhibition of Adipogenesis TCF->Adipogenesis Src Src Kinase Stat3 Stat3 Src->Stat3 Phosphorylates Stat3P Stat3 (Phosphorylated) Stat3->Stat3P DNA DNA Binding & Target Gene Transcription Stat3P->DNA Survival Cancer Cell Survival & Proliferation DNA->Survival Indirubin Indirubin Derivatives Indirubin->GSK3b Inhibits Indirubin->Src Inhibits (e.g., E804) Indirubin->Stat3 Inhibits

Diagram 2: Computational Workflow for Identifying Top Derivatives

This graph outlines the rigorous multi-step computational workflow used to screen and identify the most promising indirubin derivatives as GSK3β inhibitors [4].

Workflow Computational Screening Workflow for GSK3β Inhibitors Start Library of 1000 Indirubin Derivatives Step1 Ligand Preparation (3D minimization, tautomers) Start->Step1 Step2 Virtual Screening (HTVS → SP → XP Docking) Step1->Step2 Step3 Top 10 Hits (Based on XP GScore) Step2->Step3 Step4 Binding Affinity Calculation (MM-GBSA ΔG Bind) Step3->Step4 Step5 Top 3 Candidates (With lowest ΔG) Step4->Step5 Step6 Validation (100 ns MD Simulations) Step5->Step6 End Validated Top GSK3β Inhibitors Step6->End


Research Recommendations

To effectively integrate these findings into your research, consider the following:

  • Selecting a Derivative: Your choice should be guided by your specific research target.
    • For GSK-3β or Wnt/β-catenin pathway studies, Indirubin-3'-monoxime and the top candidates from the virtual screening (e.g., 7-Bromo-5'-carboxyindirubin-3'-oxime) are excellent starting points [4] [2].
    • For projects focused on Stat3-driven cancers (e.g., some breast and prostate cancers), derivative E804 presents a potent, well-characterized option [3].
    • For generating novel compounds with improved efficacy or solubility, the triazole-based derivatives provide a modern synthetic scaffold to explore [5].
  • Utilizing Computational Tools: Before committing to costly wet-lab experiments, consider employing the virtual screening and MD simulation workflow to shortlist the most promising derivatives for your target of interest [4].

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

342.03104260 Da

Monoisotopic Mass

342.03104260 Da

Heavy Atom Count

24

Wikipedia

Indirubin-5-Sulphonate

Dates

Last modified: 02-18-2024

Application and Comprehensive Analysis of Neighbor Approximated Information Theoretic Configurational Entropy Methods to Protein-Ligand Binding Cases

Shailesh Kumar Panday, Indira Ghosh
PMID: 33190491   DOI: 10.1021/acs.jctc.0c00764

Abstract

The binding entropy is an important thermodynamic quantity which has numerous applications in studies of the biophysical process, and configurational entropy is often one of the major contributors in it. Therefore, its accurate estimation is important, though it is challenging mostly due to sampling limitations, anharmonicity, and multimodality of atomic fluctuations. The present work reports a Neighbor Approximated Maximum Information Spanning Tree (A-MIST) method for conformational entropy and presents its performance and computational advantage over conventional Mutual Information Expansion (MIE) and Maximum Information Spanning Tree (MIST) for two protein-ligand binding cases: indirubin-5-sulfonate to
Protein Kinase 5 (PfPK5) and
RON2-peptide to
Apical Membrane Antigen 1 (PfAMA1). Important structural regions considering binding configurational entropy are identified, and physical origins for such are discussed. A thorough performance evaluation is done of a set of four entropy estimators (Maximum Likelihood (ML), Miller-Madow (MM), Chao-Shen (CS), and James and Stein shrinkage (JS)) with known varying degrees of sensitivity of the entropy estimate on the extent of sampling, each with two schemes for discretization of fluctuation data of Degrees of Freedom (DFs) to estimate Probability Density Functions (PDFs). Our comprehensive evaluation of influences of variations of parameters shows Neighbor Approximated MIE (A-MIE) outperforms MIE in terms of convergence and computational efficiency. In the case of A-MIE/MIE, results are sensitive to the choice of root atoms, graph search algorithm used for the Bond-Angle-Torsion (BAT) conversion, and entropy estimator, while A-MIST/MIST are not. A-MIST yields binding entropy within 0.5 kcal/mol of MIST with only 20-30% computation. Moreover, all these methods have been implemented in an OpenMP/MPI hybrid parallel C++11 code, and also a python package for data preprocessing and entropy contribution analysis is developed and made available. A comparative analysis of features of current implementation and existing tools is also presented.


Promiscuity and the conformational rearrangement of drug-like molecules: insight from the protein data bank

Michael W He, Patrick S Lee, Zachary K Sweeney
PMID: 25491400   DOI: 10.1002/cmdc.201402389

Abstract

Selectivity is a central aspect of lead optimization in the drug discovery process. Medicinal chemists often try to decrease molecular flexibility to improve selectivity, given the common belief that the two are interdependent. To investigate the relationship between polypharmacology and conformational flexibility, we mined the Protein Data Bank and constructed a dataset of pharmaceutically relevant ligands that crystallized in more than one protein target while binding to each co-crystallized receptor with similar in vitro affinities. After analyzing the molecular conformations of these 100 ligands, we found that 59 ligands bound to different protein targets without significantly changing conformation, suggesting that there is no distinct correlation between conformational flexibility and polypharmacology within our dataset. Ligands crystallized in similar proteins and highly ligand-efficient compounds with five or fewer rotatable bonds were less likely to adjust conformation when binding.


Binding of the potential antitumour agent indirubin-5-sulphonate at the inhibitor site of rabbit muscle glycogen phosphorylase b. Comparison with ligand binding to pCDK2-cyclin A complex

Magda N Kosmopoulou, Demetres D Leonidas, Evangelia D Chrysina, Nicolas Bischler, Gerhard Eisenbrand, Constantinos E Sakarellos, Richard Pauptit, Nikos G Oikonomakos
PMID: 15153119   DOI: 10.1111/j.1432-1033.2004.04173.x

Abstract

The binding of indirubin-5-sulphonate (E226), a potential anti-tumour agent and a potent inhibitor (IC(50) = 35 nm) of cyclin-dependent kinase 2 (CDK2) and glycogen phosphorylase (GP) has been studied by kinetic and crystallographic methods. Kinetic analysis revealed that E226 is a moderate inhibitor of GPb (K(i) = 13.8 +/- 0.2 micro m) and GPa (K(i) = 57.8 +/- 7.1 micro m) and acts synergistically with glucose. To explore the molecular basis of E226 binding we have determined the crystal structure of the GPb/E226 complex at 2.3 A resolution. Structure analysis shows clearly that E226 binds at the purine inhibitor site, where caffeine and flavopiridol also bind [Oikonomakos, N.G., Schnier, J.B., Zographos, S.E., Skamnaki, V.T., Tsitsanou, K.E. & Johnson, L.N. (2000) J. Biol. Chem.275, 34566-34573], by intercalating between the two aromatic rings of Phe285 and Tyr613. The mode of binding of E226 to GPb is similar, but not identical, to that of caffeine and flavopiridol. Comparative structural analyses of the GPb-E226, GPb-caffeine and GPb-flavopiridol complex structures reveal the structural basis of the differences in the potencies of the three inhibitors and indicate binding residues in the inhibitor site that can be exploited to obtain more potent inhibitors. Structural comparison of the GPb-E226 complex structure with the active pCDK2-cyclin A-E226 complex structure clearly shows the different binding modes of the ligand to GPb and CDK2; the more extensive interactions of E226 with the active site of CDK2 may explain its higher affinity towards the latter enzyme.


Structures of P. falciparum PfPK5 test the CDK regulation paradigm and suggest mechanisms of small molecule inhibition

Simon Holton, Anais Merckx, Darren Burgess, Christian Doerig, Martin Noble, Jane Endicott
PMID: 14604523   DOI: 10.1016/j.str.2003.09.020

Abstract

Plasmodium falciparum cell cycle regulators are promising targets for antimalarial drug design. We have determined the structure of PfPK5, the first structure of a P. falciparum protein kinase and the first of a cyclin-dependent kinase (CDK) not derived from humans. The fold and the mechanism of inactivation of monomeric CDKs are highly conserved across evolution. ATP-competitive CDK inhibitors have been developed as potential leads for cancer therapeutics. These studies have identified regions of the CDK active site that can be exploited to achieve significant gains in inhibitor potency and selectivity. We have cocrystallized PfPK5 with three inhibitors that target such regions. The sequence differences between PfPK5 and human CDKs within these inhibitor binding sites suggest that selective inhibition is an attainable goal. Such compounds will be useful tools for P. falciparum cell cycle studies, and will provide lead compounds for antimalarial drug development.


Inhibitor binding to active and inactive CDK2: the crystal structure of CDK2-cyclin A/indirubin-5-sulphonate

T G Davies, P Tunnah, L Meijer, D Marko, G Eisenbrand, J A Endicott, M E Noble
PMID: 11377199   DOI: 10.1016/s0969-2126(01)00598-6

Abstract

Cyclin-dependent kinase 2 (CDK2) is an important target for structure-based design of antitumor agents. Monomeric CDK2 is inactive. Activation requires rearrangements to key structural elements of the enzyme's active site, which accompany cyclin binding and phosphorylation. To assess the validity of using monomeric CDK2 as a model for the active kinase in structure-based drug design, we have solved the structure of the inhibitor indirubin-5-sulphonate (E226) complexed with phospho-CDK2-cyclin A and compared it with the structure of E226 bound to inactive, monomeric CDK2.
Activation of monomeric CDK2 leads to a rotation of its N-terminal domain relative to the C-terminal lobe. The accompanying change in position of E226 follows that of the N-terminal domain, and its interactions with residues forming part of the adenine binding pocket are conserved. The environment of the ATP-ribose site, not explored by E226, is significantly different in the binary complex compared to the monomeric complex due to movement of the glycine loop. Conformational changes also result in subtle differences in hydrogen bonding and electrostatic interactions between E226's sulphonate and CDK2's phosphate binding site. Affinities calculated by LUDI for the interaction of E226 with active or inactive CDK2 differ by a factor of approximately ten.
The accuracy of monomeric CDK2 as an inhibitor design template is restricted to the adenine binding site. The general flexibility observed for the glycine loop and subtle changes to the phosphate binding site suggest a need to study interactions between inhibitors and active CDK2 in structure-based drug design programs.


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